7-Methoxynaphthalen-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methoxynaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPBAWHTDYSLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284538 | |
| Record name | 7-methoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5302-79-4 | |
| Record name | 7-Methoxy-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5302-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 37570 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005302794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5302-79-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxynaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Methoxynaphthalen-1-amine: A Core Technical Guide for Researchers
Introduction: 7-Methoxynaphthalen-1-amine is an aromatic amine and a key building block in organic synthesis. Its naphthalene core, substituted with both a methoxy and an amine group, makes it a versatile intermediate in the development of various pharmacologically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Citation(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5302-79-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Monoisotopic Mass | 173.08406 Da | [3] |
| Synonyms | 1-Amino-7-methoxynaphthalene, 7-Methoxy-1-naphthalenamine, 8-Amino-2-methoxynaphthalene | [2] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [4] |
| Purity | Typically ≥97% | [1] |
| Predicted XlogP | 2.6 | [3] |
Spectroscopic and Analytical Data
Spectroscopic data is critical for the identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, predicted data and characteristic absorption ranges for its functional groups are presented.
Predicted Mass Spectrometry Data
The following table details the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are useful for its identification via mass spectrometry.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 174.09134 |
| [M+Na]⁺ | 196.07328 |
| [M-H]⁻ | 172.07678 |
| [M+NH₄]⁺ | 191.11788 |
| [M+K]⁺ | 212.04722 |
| [M+H-H₂O]⁺ | 156.08132 |
| [M+HCOO]⁻ | 218.08226 |
Expected NMR and IR Spectroscopy Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy (-OCH₃) group protons typically around 3.9-4.0 ppm, and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: The carbon NMR would display signals for the eleven carbon atoms, with the methoxy carbon appearing around 55-60 ppm and the aromatic carbons in the 100-160 ppm range.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as a medium intensity doublet in the 3400–3250 cm⁻¹ region.[5] C-H stretching from the aromatic ring would be observed around 3100-3000 cm⁻¹.[6] The C=C stretching of the aromatic ring will show peaks in the 1700-1500 cm⁻¹ range.[6]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, most notably in the production of antidepressants and potential anticancer agents.
Its derivative, 7-methoxy-1-naphthylacetonitrile, is a key precursor in the synthesis of Agomelatine .[7] Agomelatine is an atypical antidepressant that acts as a melatonin receptor agonist and a serotonin 5-HT₂C receptor antagonist.[7][8] Furthermore, various 6-methoxynaphthalene derivatives, structurally related to this compound, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines.[9]
Experimental Protocols
Example Protocol: N-Acetylation of this compound (Hypothetical)
This protocol outlines a standard procedure for the acetylation of an aromatic amine, a common step in pharmaceutical synthesis.
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath. Slowly add acetic anhydride or acetyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture by adding water. Separate the organic layer.
-
Purification: Wash the organic phase sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude N-(7-methoxynaphthalen-1-yl)acetamide.
-
Final Purification: Purify the product further by recrystallization or column chromatography.
Safety and Handling
Proper safety precautions are essential when working with this compound and related compounds. The following guidelines are based on available safety data sheets.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and government-approved eye/face protection.[11][12]
-
Handling: Handle in a well-ventilated place.[11][12] Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[11] Wash hands and face thoroughly after handling.[11]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[11] Store in a sealed, dry environment.[2]
-
First Aid Measures:
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.
-
Inhalation: Move to fresh air.
-
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.
References
- 1. This compound 97.00% | CAS: 5302-79-4 | AChemBlock [achemblock.com]
- 2. CAS 5302-79-4 | this compound - Synblock [synblock.com]
- 3. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 4. 7-Methoxynaphthalen-1-ol | 67247-13-6 [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. nbinno.com [nbinno.com]
- 8. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. echemi.com [echemi.com]
In-Depth Technical Guide to 7-Methoxynaphthalen-1-amine (CAS 5302-79-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 7-Methoxynaphthalen-1-amine, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document outlines its physicochemical properties, spectroscopic data, and relevant synthesis and safety information, presenting a core resource for its application in research and development.
Physicochemical Properties
This compound is a solid organic compound at room temperature.[1][2] Its core structure consists of a naphthalene ring substituted with a methoxy group at the seventh position and an amino group at the first position.[1] This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 5302-79-4 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₁NO | [1][3][4] |
| Molecular Weight | 173.21 g/mol | [3] |
| Physical Form | Solid | [2] |
| Purity | ≥95% to 97% (Commercially available) | [2][4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature in a dry, sealed container. | [2] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While specific experimental spectra are often proprietary to manufacturers, typical analytical methods and expected data are outlined below. Commercial suppliers often provide batch-specific data such as NMR, HPLC, and LC-MS upon request.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methoxy group protons, and the amine protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, distinguishing between the aromatic carbons, the methoxy carbon, and the carbon attached to the amino group.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 173.
Predicted Collision Cross Section Data (m/z):
-
[M+H]⁺: 174.09134
-
[M+Na]⁺: 196.07328
-
[M-H]⁻: 172.07678
-
[M]⁺: 173.08351
-
[M]⁻: 173.08461
This data is predicted and should be confirmed by experimental analysis.[6]
Experimental Protocol (General - Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with electrons to generate ions.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the aromatic ring and methoxy group, C=C bonds of the aromatic ring, and C-O bond of the ether.
Experimental Protocol (General - KBr Pellet):
-
Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
Synthesis
This compound is a key intermediate in the synthesis of the antidepressant Agomelatine.[7] Various synthetic routes to Agomelatine and its precursors have been described in the patent literature. These methods often involve multi-step processes starting from commercially available materials. For instance, one patented process for a related compound involves the reduction of an aldehyde to a primary alcohol, followed by cyanation, reduction, and acetylation.[8]
The synthesis of intermediates for Agomelatine can start from materials like 7-methoxy-naphthalen-2-ol or 7-methoxy-1-tetralone.[8][9] The specific synthesis of this compound would likely involve the introduction of an amino group onto the 7-methoxynaphthalene scaffold.
Biological Activity and Applications
The primary documented application of this compound is as a crucial building block in the synthesis of Agomelatine.[7] Agomelatine is an agonist of the melatoninergic system receptors and an antagonist of the 5-HT₂C receptor, properties that contribute to its antidepressant effects.[8] The structural features of this compound are therefore integral to the pharmacological activity of the final drug product.
Safety Information
This compound is classified with the GHS07 pictogram, indicating that it can be harmful.
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
This guide serves as a foundational resource for professionals working with this compound. For further detailed and batch-specific information, it is recommended to consult the documentation provided by chemical suppliers.
References
- 1. CAS 5302-79-4: 7-Methoxy-1-naphthalenamine | CymitQuimica [cymitquimica.com]
- 2. This compound | 5302-79-4 [sigmaaldrich.com]
- 3. CAS 5302-79-4 | this compound - Synblock [synblock.com]
- 4. This compound 97.00% | CAS: 5302-79-4 | AChemBlock [achemblock.com]
- 5. 5302-79-4|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 7. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]
- 8. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 9. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Data of 7-Methoxynaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Methoxynaphthalen-1-amine (CAS: 5302-79-4). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It is designed to serve as a reference for researchers in compound identification, structural elucidation, and analytical method development.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from foundational spectroscopic theory and analysis of structurally related compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating effects of both the amino and methoxy groups on the naphthalene ring.
| Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |
| Aromatic-H | ~ 6.8 - 7.8 | Multiplets | The exact shifts and coupling patterns depend on the specific proton environment. Protons ortho and para to the activating -NH₂ and -OCH₃ groups are expected to be shifted upfield. |
| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet | The chemical shift can vary with solvent and concentration. This peak will disappear upon D₂O exchange. |
| -OCH₃ | ~ 3.9 | Singlet | A sharp signal corresponding to the three methoxy protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbons attached to the nitrogen and oxygen atoms are expected to be significantly shifted downfield.
| Assignment | Predicted Chemical Shift (δ) in ppm | Notes |
| C-NH₂ | ~ 140 - 150 | Carbon bearing the amine group. |
| C-OCH₃ | ~ 155 - 160 | Carbon bearing the methoxy group. |
| Aromatic-C | ~ 100 - 135 | A complex set of signals for the remaining eight aromatic carbons. |
| -OCH₃ | ~ 55 - 60 | The carbon of the methoxy group. |
Predicted Infrared (IR) Absorption Data
The IR spectrum is characterized by the vibrational modes of the functional groups present in the molecule. As a primary aromatic amine, this compound is expected to exhibit the following key absorptions.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | Medium |
| N-H Bend | 1580 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| Aromatic C-N Stretch | 1250 - 1335 | Strong |
| Aryl Ether C-O Stretch | 1200 - 1275 | Strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted data is based on the compound's molecular weight (173.21 g/mol ).[1]
| m/z Value | Assignment | Notes |
| 174.09134 | [M+H]⁺ | The protonated molecular ion, often the base peak in soft ionization methods.[2] |
| 173.08351 | [M]⁺ | The molecular ion, prominent in techniques like Electron Ionization (EI).[2] |
| 158 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 145 | [M-CO]⁺ | A common fragmentation pathway for methoxy-substituted aromatic compounds. |
| 130 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide. |
Experimental Protocols
The following sections detail standard methodologies for acquiring high-quality spectroscopic data for a solid aromatic amine like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution should be transferred to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[3]
-
Instrument Parameters :
-
Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[3]
-
¹H NMR Acquisition : A standard single-pulse experiment is typically used. For a sufficient signal-to-noise ratio, 8-16 scans are generally adequate with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
-
Data Processing : The acquired Free Induction Decay (FID) is converted to a frequency-domain spectrum via Fourier Transformation. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
For a solid sample, one of the following preparation methods is typically used:
-
Thin Solid Film : Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[4] Drop the solution onto a single salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4] The spectrum is then recorded.
-
KBr Pellet : Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet, which is placed in the spectrometer's sample holder.[5]
-
Nujol Mull : Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste.[5][6] This mull is then spread between two salt plates for analysis. The characteristic peaks of Nujol must be subtracted from the final spectrum.[5]
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7] The solution must be free of precipitates and non-volatile salts.[7]
-
Ionization :
-
Electrospray Ionization (ESI) : This soft ionization technique is suitable for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation. The sample solution is infused into the ion source where a high voltage is applied.
-
Electron Ionization (EI) : This is a higher-energy technique that causes fragmentation of the molecule. The sample is introduced into a vacuum chamber and bombarded with a beam of high-energy electrons, leading to the formation of a molecular ion [M]⁺ and various fragment ions.[8]
-
-
Mass Analysis and Detection : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.[8] A detector then records the abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
References
- 1. CAS 5302-79-4 | this compound - Synblock [synblock.com]
- 2. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. webassign.net [webassign.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
In-depth Technical Guide on the Crystal Structure of Naphthalene Derivatives
A comprehensive analysis for researchers, scientists, and drug development professionals.
Executive Summary: An exhaustive search of scientific databases and literature has revealed no publicly available data on the specific crystal structure of 1-amino-7-methoxynaphthalene. This includes key crystallographic information such as unit cell parameters, space group, and atomic coordinates.
To fulfill the request for an in-depth technical guide, this document provides a detailed analysis of a closely related and structurally characterized compound: (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol . This Schiff base, derived from a methoxynaphthalene aldehyde, serves as an illustrative example, demonstrating the expected data presentation, experimental protocols, and visualizations requested. The information presented herein is based on a published crystallographic study and offers valuable insights into the structural characteristics of this class of compounds.
Illustrative Example: Crystal Structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol
This section details the crystal structure of a representative methoxynaphthalene derivative, providing a framework for the analysis of similar compounds.
Data Presentation
The crystallographic data for (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol is summarized in the table below for clarity and comparative purposes.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₉H₁₇NO₂ |
| Formula Weight | 291.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.3529 (4) |
| b (Å) | 6.1328 (2) |
| c (Å) | 16.9939 (5) |
| α (°) | 90 |
| β (°) | 98.623 (1) |
| γ (°) | 90 |
| Volume (ų) | 1478.11 (8) |
| Z | 4 |
| Data Collection | |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 150 |
| Refinement | |
| R-factor | 0.042 |
| wR-factor | 0.116 |
Molecular and Crystal Structure Insights
The molecule of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol adopts a twisted conformation.[1][2] The dihedral angle between the mean plane of the naphthalene ring system and the phenol ring is 33.41 (4)°.[1][2] This non-planar arrangement is a key structural feature.
In the crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming inversion dimers.[1][2] Additionally, parallel-displaced π–π stacking interactions and C—H⋯π interactions contribute to the formation of a stable three-dimensional supramolecular architecture.[1][2]
Experimental Protocols
The methodologies for the synthesis and crystallization of the illustrative compound are detailed below.
Synthesis of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol
-
Reactants: A mixture of 2-amino-4-methylphenol (0.246 g) and 4-methoxynaphthalene-1-carbaldehyde (0.372 g) is prepared.
-
Solvent: The reactants are dissolved in 25 ml of methanol.
-
Reaction: The mixture is stirred for 1 hour.
-
Isolation: The solvent is evaporated under vacuum.
-
Purification: The resulting residue is recrystallized from methanol to yield small, orange, block-like crystals.[1]
Crystallographic Analysis
-
Crystal Selection: A suitable single crystal of the synthesized compound is selected for X-ray diffraction analysis.
-
Data Collection: X-ray intensity data is collected at a controlled temperature (150 K) using a diffractometer equipped with Mo Kα radiation.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and crystallographic analysis of the example compound.
Caption: Experimental workflow for the synthesis and crystallographic analysis.
This guide, using a relevant example, provides the requested in-depth technical overview. Should the crystal structure of 1-amino-7-methoxynaphthalene become publicly available, a similar detailed analysis can be performed for that specific compound.
References
An In-depth Technical Guide on the Solubility and Stability of 7-Methoxynaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of the aromatic amine, 7-Methoxynaphthalen-1-amine. Due to the limited specific experimental data for this compound in publicly available literature, this guide combines information from chemical supplier data with established principles for aromatic amines and naphthalenamine derivatives. The experimental protocols provided are standardized methods applicable to this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is compiled from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 5302-79-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% - 97% | [2] |
| Predicted XlogP | 2.6 | [3] |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Solubility Profile
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Water | Low | The hydrophobic naphthalene ring significantly reduces aqueous solubility. Hydrogen bonding with the amine group provides minimal solubility.[5][6] |
| Ethanol, Methanol | Soluble | The alkyl part of the alcohol can interact with the naphthalene ring, while the hydroxyl group can hydrogen bond with the amine. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Good solvent for many organic compounds. |
| Acetone | Moderately Soluble | Can act as a hydrogen bond acceptor. Primary amines can react with ketones like acetone.[7] | |
| Non-Polar | Toluene, Benzene | Soluble | "Like dissolves like"; the aromatic solvent can effectively solvate the aromatic naphthalene ring.[4] |
| Hexane | Sparingly Soluble | The polarity of the amine group limits solubility in non-polar aliphatic solvents.[4] | |
| Acidic (Aqueous) | Dilute HCl | Soluble | Amines are basic and will form water-soluble salts in acidic solutions.[8] |
Stability Profile
The stability of this compound is crucial for its handling, storage, and application. Aromatic amines are known to be susceptible to degradation under certain conditions, primarily through oxidation.[9]
| Condition | Potential Hazard | Expected Degradation Pathway |
| Air/Oxygen | Oxidation | The amine group can be oxidized, leading to the formation of colored impurities. This is a common degradation pathway for aromatic amines.[9][10][11] |
| Light | Photodegradation | Exposure to light, particularly UV radiation, can promote oxidation and other degradation reactions.[9] |
| High Temperature | Thermal Degradation | Elevated temperatures can accelerate oxidative degradation and potentially lead to polymerization or other decomposition reactions.[10][11][12] |
| Strong Oxidizing Agents | Vigorous Reaction | Incompatible with strong oxidizing agents, which can lead to rapid and potentially hazardous reactions. |
| Certain Solvents | Incompatibility | Primary amines can be incompatible with chloroform and carbon tetrachloride.[7] |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below. These are standard protocols that can be adapted for this specific compound.
Protocol 1: Determination of Aqueous and Organic Solvent Solubility
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, toluene)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the standard solutions by HPLC to generate a calibration curve.
-
Dilute the collected supernatant with the appropriate solvent to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.
-
-
Calculation:
-
Calculate the solubility in g/L or mol/L, taking into account the dilution factor.
-
Protocol 2: Chemical Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation pathways and assess the intrinsic stability of the compound.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, phosphate buffer pH 7, 0.1 M NaOH)
-
Hydrogen peroxide solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber with controlled light exposure (e.g., xenon lamp)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Reaction vials
Procedure:
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Dissolve a known concentration of this compound in the acidic, neutral, and basic solutions. Incubate the solutions at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add hydrogen peroxide solution. Incubate at room temperature or a slightly elevated temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and a solution of the compound to a controlled light source in a photostability chamber.
-
-
Time Points:
-
Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
Analyze the samples by HPLC-PDA/MS.
-
Monitor the decrease in the peak area of the parent compound over time.
-
Identify any new peaks that appear, which represent degradation products. The mass spectrometer can help in the structural elucidation of these degradants.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition and time point.
-
Determine the degradation rate constant (k) and half-life (t₁/₂) under each stress condition.
-
Identify the conditions under which the compound is most and least stable.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the solubility and stability of this compound.
Caption: Factors influencing the solubility of aromatic amines.
Caption: Workflow for determining chemical stability.
Caption: Potential degradation pathways for aromatic amines.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound 97.00% | CAS: 5302-79-4 | AChemBlock [achemblock.com]
- 3. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. moorparkcollege.edu [moorparkcollege.edu]
- 7. embibe.com [embibe.com]
- 8. byjus.com [byjus.com]
- 9. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. sintef.no [sintef.no]
An In-depth Technical Guide on the Quantum Yield of 7-Methoxynaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield of 7-methoxynaphthalene derivatives, a crucial parameter for the development of fluorescent probes and therapeutics. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the photophysical properties of these compounds.
Introduction to 7-Methoxynaphthalene Derivatives and Quantum Yield
Naphthalene and its derivatives are a well-established class of fluorophores with applications ranging from molecular probes to scintillators.[1] Their photophysical properties, including fluorescence quantum yield (Φf), are highly sensitive to the nature and position of substituents on the naphthalene ring. The methoxy group, being an electron-donating substituent, generally influences the electronic transitions and, consequently, the fluorescence characteristics of the naphthalene core.[2]
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for fluorescent probes used in bioimaging and sensing applications, as it contributes to brighter signals and enhanced sensitivity. For professionals in drug development, understanding the quantum yield of a naphthalene-based drug candidate or a fluorescently labeled therapeutic is essential for assessing its potential for imaging, diagnostics, and photodynamic therapy.
While extensive data exists for various naphthalene derivatives, this guide focuses specifically on 7-methoxynaphthalene compounds, providing a centralized resource for researchers in this field.
Quantitative Data on the Quantum Yield of Methoxynaphthalene Derivatives
A comprehensive search of the current literature did not yield a structured table of fluorescence quantum yields for a wide range of 7-methoxynaphthalene derivatives. However, to provide a valuable comparative context, the following table summarizes the quantum yields of other methoxynaphthalene isomers and related naphthalene derivatives. This data highlights the influence of substituent positioning and the molecular environment on fluorescence efficiency.
| Derivative | Solvent | Quantum Yield (Φf) | Reference |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | Cyclohexane (degassed) | 0.65 | [3] |
| Naphthalene | 0.23 | [3] | |
| PRODAN (6-propionyl-2-(dimethylamino)naphthalene) | Ethanol | 0.95 | [4] |
| PRODAN (6-propionyl-2-(dimethylamino)naphthalene) | Cyclohexane | 0.03 | [4] |
| LAURDAN (6-lauroyl-2-(dimethylamino)naphthalene) | Various Solvents | Varies significantly with solvent polarity | [4] |
Note: The quantum yield of many naphthalene derivatives is highly dependent on the solvent polarity. This property is often exploited for sensing applications.[4]
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield is a critical experimental procedure in the characterization of fluorescent molecules. The most common and reliable approach is the comparative method, which involves using a well-characterized standard with a known quantum yield.[3]
Relative Quantum Yield Measurement
This method compares the integrated fluorescence intensity of the test sample to that of a reference standard with a known quantum yield.
Materials:
-
Test Sample: The 7-methoxynaphthalene derivative of interest.
-
Reference Standard: A fluorophore with a well-documented quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[4]
-
Solvent: Spectroscopic grade solvent, ensuring no fluorescent impurities. The same solvent should be used for both the sample and the standard to simplify calculations.[4]
-
Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrometer.
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the test sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[5]
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters. The spectra should be corrected for the instrument's wavelength-dependent response.
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the reference standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φx) using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients for the test sample and the standard, respectively.
-
ηx and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (this term becomes 1 if the same solvent is used).[3]
-
-
Absolute Quantum Yield Measurement
This method directly measures the ratio of emitted to absorbed photons and typically requires an integrating sphere.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 7-methoxynaphthalene derivative with an absorbance of less than 0.1 at the excitation wavelength.
-
Measurement:
-
Record the spectrum of the excitation light scattered by a blank (solvent only) in the integrating sphere.
-
Record the spectrum of the scattered excitation light and the fluorescence emission of the sample in the integrating sphere.
-
-
Data Analysis: The quantum yield is calculated by dividing the number of emitted photons (integrated fluorescence spectrum) by the number of absorbed photons (the difference between the integrated excitation profiles of the blank and the sample).
Visualizing Key Processes
To provide a clearer understanding of the potential applications and mechanisms of 7-methoxynaphthalene derivatives, the following diagrams illustrate relevant biological pathways and experimental workflows.
Inhibition of Cyclooxygenase (COX) Enzymes
Many naphthalene derivatives, particularly those with acetic acid or related side chains, exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[6][7] This is a key signaling pathway in drug development for nonsteroidal anti-inflammatory drugs (NSAIDs). The following diagram illustrates this inhibitory action.
References
- 1. static.horiba.com [static.horiba.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Allure of the Excited State: A Technical Guide to the Photophysical Properties of Substituted Naphthalenamines
For Researchers, Scientists, and Drug Development Professionals
Substituted naphthalenamines, a class of fluorescent molecules, have garnered significant attention across scientific disciplines for their unique photophysical properties. Their sensitivity to the local environment, coupled with tunable emission characteristics, makes them invaluable tools in cellular imaging, biosensing, and as structural probes for biomolecules. This technical guide provides an in-depth exploration of the core photophysical principles governing these compounds, supported by quantitative data, detailed experimental methodologies, and a visualization of their application in molecular sensing.
Core Photophysical Principles
The fluorescence of substituted naphthalenamines originates from the π-electron system of the naphthalene core. The position and nature of substituents on the naphthalene ring profoundly influence the electronic distribution in both the ground and excited states, leading to a range of photophysical behaviors. A key characteristic of many substituted naphthalenamines is the presence of an electron-donating amino group and often an electron-withdrawing group, creating a "push-pull" system. This arrangement results in a significant dipole moment change upon photoexcitation, leading to pronounced solvatochromism—a change in the absorption and emission spectra with solvent polarity.
Upon absorption of a photon, the molecule transitions to an excited electronic state. The subsequent de-excitation can occur through several pathways, including fluorescence, non-radiative decay (e.g., internal conversion, intersystem crossing), and photo-induced electron transfer (PET). The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τF) represents the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for the rational design of fluorescent probes with desired brightness and sensing capabilities.
Quantitative Photophysical Data
The following tables summarize key photophysical properties for representative substituted naphthalenamines, illustrating the influence of substitution and solvent environment.
Table 1: Photophysical Properties of 4-Amino-1,8-naphthalimide Derivatives in Various Solvents
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | τF (ns) |
| 4-Amino-N-phenyl-1,8-naphthalimide | Hexane | 405 | 460 | 3147 | 0.35 | - |
| Toluene | 412 | 488 | 4129 | 0.42 | - | |
| Dichloromethane | 420 | 525 | 5218 | 0.55 | - | |
| Acetonitrile | 418 | 535 | 5779 | 0.60 | - | |
| Methanol | 420 | 538 | 5801 | 0.05 | - | |
| 4-Dimethylamino-N-phenyl-1,8-naphthalimide | Hexane | 415 | 480 | 3478 | 0.20 | - |
| Toluene | 425 | 510 | 4340 | 0.35 | - | |
| Dichloromethane | 435 | 550 | 5342 | 0.50 | - | |
| Acetonitrile | 432 | 565 | 5974 | 0.45 | - | |
| Methanol | 435 | 580 | 6427 | 0.01 | - |
Data compiled from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.
Table 2: Solvent Effects on the Photophysical Properties of PRODAN (6-propionyl-2-dimethylaminonaphthalene)
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF |
| Cyclohexane | 2.02 | 344 | 400 | 4340 | 0.85 |
| Dioxane | 2.21 | 345 | 418 | 5420 | 0.76 |
| Ethyl Acetate | 6.02 | 348 | 445 | 6780 | 0.64 |
| Acetonitrile | 37.5 | 358 | 485 | 8120 | 0.48 |
| Water | 80.1 | 362 | 520 | 9560 | 0.06 |
PRODAN is a classic example of a solvatochromic naphthalenamine derivative, demonstrating a significant red-shift in emission with increasing solvent polarity.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for obtaining reproducible photophysical data. Below are representative methodologies for the synthesis and characterization of substituted naphthalenamines.
Synthesis of a Representative 4-Amino-1,8-naphthalimide Derivative
This protocol describes a general method for the synthesis of N-substituted 4-amino-1,8-naphthalimides.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Primary amine (e.g., aniline, butylamine)
-
Ammonia solution (28-30%)
-
Ethanol
-
Acetic acid
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of 4-Bromo-N-alkyl/aryl-1,8-naphthalimide:
-
A mixture of 4-bromo-1,8-naphthalic anhydride (1.0 eq) and the desired primary amine (1.2 eq) in ethanol or acetic acid is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the N-substituted 4-bromo-1,8-naphthalimide.
-
-
Amination of 4-Bromo-N-alkyl/aryl-1,8-naphthalimide:
-
The N-substituted 4-bromo-1,8-naphthalimide (1.0 eq) is suspended in DMF.
-
Aqueous ammonia solution (excess) is added to the suspension.
-
The reaction mixture is heated in a sealed vessel at 120-150 °C for 8-12 hours.
-
After cooling, the mixture is poured into cold water, and the precipitate is collected by filtration.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/ethyl acetate) to afford the desired 4-amino-1,8-naphthalimide derivative.
-
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry.
Measurement of Fluorescence Quantum Yield (ΦF)
The relative method, using a well-characterized fluorescence standard, is commonly employed.
Instrumentation:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) and rhodamine 6G in ethanol (ΦF = 0.95).[1]
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the fluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime (τF)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
Instrumentation:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode)
-
Fast photodetector (e.g., microchannel plate photomultiplier tube)
-
TCSPC electronics
-
Procedure:
-
Instrument Response Function (IRF): Record the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
Sample Measurement: Measure the fluorescence decay of the sample solution. The emission is collected at the wavelength of maximum fluorescence intensity. Data is collected until a sufficient number of photon counts are accumulated in the peak channel to ensure good statistical accuracy.
-
Data Analysis: The fluorescence decay data is analyzed by deconvolution of the IRF from the measured sample decay. The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s).
Visualization of a Naphthalenamine-Based Sensing Mechanism
Substituted naphthalenamines are frequently employed as fluorescent probes for the detection of various analytes, including metal ions. The following diagram illustrates the "turn-on" fluorescence sensing mechanism of a naphthalenamine-based probe for a metal ion via the inhibition of Photoinduced Electron Transfer (PET).
Caption: Mechanism of a 'turn-on' naphthalenamine-based fluorescent probe for metal ion detection.
In the absence of the metal ion, the lone pair of electrons on the receptor quenches the fluorescence of the naphthalenamine fluorophore through PET.[2] Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.[2][3] This "off-on" switching mechanism allows for the sensitive and selective detection of the target analyte.
Conclusion
Substituted naphthalenamines represent a versatile class of fluorophores with rich and tunable photophysical properties. Their sensitivity to the molecular environment, particularly solvent polarity, makes them powerful probes for investigating complex biological systems. A thorough understanding of their synthesis, characterization, and the fundamental principles governing their fluorescence is essential for the continued development of novel fluorescent tools for research, diagnostics, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for professionals working at the interface of chemistry, biology, and materials science to harness the full potential of these remarkable molecules.
References
Discovery and history of 7-Methoxynaphthalen-1-amine
An In-depth Technical Guide to 7-Methoxynaphthalen-1-amine: Discovery, Synthesis, and Properties
Introduction
This compound is an aromatic organic compound that has garnered significant interest in the field of medicinal chemistry. It serves as a crucial building block, most notably as a key intermediate in the synthesis of the antidepressant drug agomelatine.[1] This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
While the specific first synthesis and discovery of this compound are not prominently documented in readily available historical literature, its chemical lineage is tied to the broader exploration of naphthalene derivatives in the late 19th and early 20th centuries. The synthesis of related compounds, such as nitrated methoxynaphthalenes, was explored by chemists like F. Reverdin. The likely historical synthesis route would have involved the nitration of 1-methoxy-7-naphthalene followed by the reduction of the nitro group to an amine.
The contemporary significance of this compound is largely attributed to its role as a precursor in the industrial production of agomelatine, a melatonergic agonist and 5-HT2C antagonist used to treat major depressive disorder.[1] Numerous patents detail various synthetic pathways to agomelatine, highlighting the industrial importance of its intermediates, including this compound and its precursors.[1][2][3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5302-79-4 | [4] |
| Molecular Formula | C₁₁H₁₁NO | [4] |
| Molecular Weight | 173.21 g/mol | [4] |
| IUPAC Name | This compound | |
| Synonyms | 1-Amino-7-methoxynaphthalene, 7-Methoxy-1-naphthalenamine | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published in peer-reviewed journals but can be predicted and is available from commercial suppliers.[4] The following tables provide predicted and expected spectral characteristics.
Table 2: Predicted Mass Spectrometry Data [5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 174.09134 |
| [M+Na]⁺ | 196.07328 |
| [M-H]⁻ | 172.07678 |
| [M]⁺ | 173.08351 |
Table 3: Expected ¹H NMR Spectral Data
Note: This is a prediction based on the structure and data for similar compounds. Actual shifts may vary based on solvent and experimental conditions.
| Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |
| -OCH₃ | ~3.9 | s |
| Aromatic Protons | 6.8 - 7.8 | m |
| -NH₂ | Broad signal, variable | s |
Table 4: Expected ¹³C NMR Spectral Data
Note: This is a prediction based on the structure and data for similar compounds.
| Assignment | Expected Chemical Shift (δ) in ppm |
| -OCH₃ | ~55 |
| Aromatic C-H | 100 - 130 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-O | 155 - 160 |
| Aromatic Quaternary C | 120 - 140 |
Table 5: Expected Infrared (IR) Spectroscopy Data [6]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methoxy) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| C-N Stretch (aromatic amine) | 1250 - 1360 | Strong |
| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | Strong |
Experimental Protocols
Synthesis of this compound
A common modern synthetic approach to this compound is through the reduction of a corresponding nitro- or other suitable precursor, which are themselves synthesized from commercially available starting materials like 7-methoxy-1-tetralone.
Protocol: Synthesis from 7-Methoxy-1-tetralone (Multi-step) [3][7][8]
-
Aromatization and Functional Group Introduction: 7-methoxy-1-tetralone can be converted to a suitable precursor for amination. For instance, it can be transformed into (7-methoxy-1-naphthyl)acetonitrile.[8]
-
Reduction to the Amine: The resulting intermediate, such as a nitrile or an amide, is then reduced to the primary amine. For example, the reduction of (7-methoxy-1-naphthyl)acetonitrile can be achieved using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation.
A more direct, though potentially lower-yielding, historical approach would be:
Protocol: Synthesis from 1-Methoxy-7-nitronaphthalene [9]
-
Nitration: 1-Methoxynaphthalene can be nitrated to yield a mixture of isomers, including 1-methoxy-7-nitronaphthalene.
-
Reduction: The isolated 1-methoxy-7-nitronaphthalene is then reduced to this compound. This can be achieved using various reducing agents, such as tin and hydrochloric acid (a classic method) or through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).
Spectroscopic Analysis
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the spectra to the residual solvent peak.
Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion and potential fragments.
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl). For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for this compound starting from 7-methoxynaphthalene, proceeding through a nitration step followed by reduction.
References
- 1. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]
- 4. CAS 5302-79-4 | this compound - Synblock [synblock.com]
- 5. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
In-depth Technical Guide: Potential Biological Activity of 7-Methoxynaphthalen-1-amine
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Potential Biological Activity of 7-Methoxynaphthalen-1-amine
1. Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of this compound. An extensive search of scientific literature and chemical databases was conducted to gather all available information on this compound. The findings indicate that while this compound is a known chemical entity, there is a significant lack of published data regarding its specific biological activities. It is primarily documented as a chemical intermediate in the synthesis of other compounds, most notably the antidepressant agomelatine. This guide summarizes the available chemical information and highlights the absence of direct biological activity data, thereby identifying a knowledge gap for potential future research.
2. Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Amino-7-methoxynaphthalene, 7-Methoxy-1-naphthylamine |
| CAS Number | 5349-33-7 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Structure | |
3. Review of Available Data
Our comprehensive search for documented biological activities of this compound did not yield any specific studies detailing its pharmacological, toxicological, or any other biological effects. The primary context in which this compound appears in the scientific and patent literature is as a precursor or intermediate in organic synthesis.
3.1. Role as a Synthetic Intermediate
The most prominent role of this compound is as a key intermediate in the synthesis of Agomelatine. Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist, used for the treatment of major depressive disorder. The synthesis of agomelatine often involves the modification of the amino group and other parts of the this compound scaffold.
Logical Relationship: Synthesis of Agomelatine
The following diagram illustrates the conceptual role of this compound as a starting material in a multi-step synthesis process.
Caption: Role of this compound in synthesis.
4. Absence of Biological Activity Data
Despite extensive searches in prominent scientific databases, no peer-reviewed articles or patents were identified that report on the biological activity of this compound itself. The following areas were specifically investigated with no relevant findings:
-
Enzyme Inhibition Assays: No data on the inhibitory activity against common enzyme targets were found.
-
Receptor Binding Assays: There is no information available regarding the binding affinity of this compound to any known biological receptors.
-
Cytotoxicity Studies: No studies on the cytotoxic effects of this compound on any cell lines were discovered.
-
Signaling Pathway Modulation: In the absence of any identified biological targets, there is no information on the modulation of any signaling pathways.
Based on the currently available information, this compound is best characterized as a synthetic intermediate. There is no documented evidence to suggest that it possesses any inherent biological activity.
This represents a significant knowledge gap. Given its structural similarity to other biologically active naphthalenamine derivatives, it is plausible that this compound may exhibit some biological effects. Therefore, the following areas are proposed for future research:
-
High-Throughput Screening: The compound could be included in broad screening panels to assess its activity against a wide range of biological targets.
-
Cytotoxicity Profiling: Initial in vitro studies on various cancer and normal cell lines could determine its potential cytotoxic or cytostatic effects.
-
Pharmacophore Modeling: Computational studies could be performed to predict potential biological targets based on its chemical structure and comparison with known active compounds.
Researchers and drug development professionals should be aware that while this compound is commercially available, its biological properties are uncharacterized. Any investigation into its potential therapeutic applications would be entering novel research territory.
Methodological & Application
Synthesis of 7-Methoxynaphthalen-1-amine: A Detailed Protocol from 7-Methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive application note and detailed protocol for the synthesis of 7-Methoxynaphthalen-1-amine, a crucial building block in medicinal chemistry and drug development, starting from the readily available 7-methoxy-1-tetralone. The described two-step synthesis involves an initial oximation of the tetralone followed by an acid-catalyzed aromatization of the resulting oxime.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its naphthalene core with strategically placed methoxy and amine functionalities makes it a valuable scaffold for the development of new therapeutic agents. The synthetic route detailed herein offers a reliable and efficient method for the preparation of this important molecule. The process begins with the conversion of 7-methoxy-1-tetralone to its corresponding oxime, which is then subjected to a Semmler-Wolff type aromatization to yield the target amine.
Synthetic Pathway Overview
The overall synthetic transformation is depicted in the workflow diagram below. The process is a two-step sequence involving the formation of an oxime intermediate, which is then rearranged and aromatized to the final product.
Caption: Synthetic workflow for the preparation of this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Oximation of 7-Methoxy-1-tetralone
| Parameter | Value | Reference |
| Starting Material | 7-Methoxy-1-tetralone | N/A |
| Reagents | Hydroxylamine hydrochloride, Sodium Carbonate | [1] |
| Solvent | Ethanol (95%) | [1] |
| Reaction Temperature | 75-85 °C (Reflux) | [1] |
| Reaction Time | 3-4 hours | [1] |
| Product | 7-Methoxy-1-tetralone oxime | [] |
| Yield | >95% (reported for analogous reaction) | [1] |
| Purity | ~99% (after recrystallization) | [1] |
Table 2: Aromatization of 7-Methoxy-1-tetralone oxime
| Parameter | Value | Reference |
| Starting Material | 7-Methoxy-1-tetralone oxime | N/A |
| Reagents | Acetic Anhydride, Anhydrous Phosphoric Acid | [3] |
| Reaction Temperature | 80 °C | [3] |
| Reaction Time | 1-2 hours | [3] |
| Product | N-(7-methoxy-1-naphthyl)acetamide | [3] |
| Yield | >80% (reported for analogous reactions) | [3] |
| Purity | High (after workup and purification) | [3] |
| Subsequent Step | Hydrolysis of Acetamide | N/A |
| Reagents for Hydrolysis | Aqueous HCl or NaOH | N/A |
| Product of Hydrolysis | This compound | N/A |
Experimental Protocols
Materials and Equipment:
-
7-methoxy-1-tetralone (Purity ≥98%)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (95%)
-
Acetic anhydride ((CH₃CO)₂O)
-
Anhydrous phosphoric acid (H₃PO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Step 1: Synthesis of 7-Methoxy-1-tetralone oxime
This protocol is adapted from a general procedure for the oximation of α-tetralone[1].
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-methoxy-1-tetralone (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium carbonate (1.1 eq).
-
Add 95% ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the starting tetralone.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A crystalline product may precipitate.
-
Slowly add water to the reaction mixture to dissolve any inorganic salts and to precipitate the product completely.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude 7-methoxy-1-tetralone oxime can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield a white to off-white crystalline solid.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound via Aromatization
This protocol is based on an improved Semmler-Wolff aromatization method which typically yields the N-acetylated amine[3]. A subsequent hydrolysis step is required to obtain the free amine.
Procedure:
-
To a clean, dry round-bottom flask, add the purified 7-methoxy-1-tetralone oxime (1.0 eq).
-
Add acetic anhydride (approximately 5-10 volumes relative to the oxime).
-
Carefully add anhydrous phosphoric acid (approximately 1-2 volumes relative to the oxime) to the stirred mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-(7-methoxy-1-naphthyl)acetamide.
-
Hydrolysis of the Acetamide: The crude N-(7-methoxy-1-naphthyl)acetamide is then hydrolyzed to the desired amine. This can be achieved by refluxing with an aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH) until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is neutralized and the product is extracted with a suitable organic solvent. The solvent is then removed to yield this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.
Logical Relationships and Reaction Mechanism
The synthesis follows a logical progression from a saturated carbocyclic ketone to an aromatic amine. The key transformations and their mechanistic implications are outlined below.
Caption: Simplified mechanistic steps for the synthesis.
This detailed protocol provides a clear and reproducible method for the synthesis of this compound, a valuable intermediate for research and development in the pharmaceutical industry. Adherence to standard laboratory safety procedures is essential when carrying out these protocols.
References
The Pivotal Role of 7-Methoxynaphthalen-1-amine in Agomelatine Synthesis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of Agomelatine, a novel antidepressant, highlighting the critical role of 7-Methoxynaphthalen-1-amine as a key intermediate. Detailed experimental protocols for the synthesis, quantitative data, and a visualization of the drug's signaling pathway are presented to support research and development in this field.
Introduction
Agomelatine, with its unique pharmacological profile as a melatonergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist, represents a significant advancement in the treatment of major depressive disorder.[1][2][3][4] Its chemical synthesis is a multi-step process, with various routes developed to optimize yield and purity.[5][6] A common and efficient pathway involves the use of 2-(7-Methoxynaphthalen-1-yl)ethanamine, a derivative of this compound, as the penultimate intermediate.[5] This application note details a well-established synthetic route, providing protocols and quantitative data for each key transformation.
Synthetic Pathway Overview
The synthesis of Agomelatine from the commercially available starting material, ethyl 2-(7-methoxynaphthalen-1-yl)acetate, is a five-step process. This pathway involves reduction of the ester, conversion to an azide, reduction of the azide to the primary amine (2-(7-Methoxynaphthalen-1-yl)ethanamine), and a final acetylation step to yield the active pharmaceutical ingredient, Agomelatine.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Agomelatine.
Table 1: Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanol
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | [7] |
| Reagent | Lithium aluminum hydride (LiAlH₄) | |
| Solvent | Dry Tetrahydrofuran (THF) | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 30 minutes | |
| Yield | Excellent (not quantified) | [7] |
Table 2: Synthesis of 1-(2-Azidoethyl)-7-methoxynaphthalene
| Parameter | Value | Reference |
| Starting Material | 2-(7-Methoxynaphthalen-1-yl)ethanol | |
| Reagents | Mesyl chloride, Triethylamine, Sodium azide | |
| Solvents | Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF) | |
| Reaction Temperature | 0 °C (mesylation), 80 °C (azidation) | |
| Reaction Time | 30 minutes (mesylation), 1 hour (azidation) | |
| Yield | 91% |
Table 3: Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine
| Parameter | Value | Reference |
| Starting Material | 1-(2-Azidoethyl)-7-methoxynaphthalene | |
| Reagents | Zinc powder, Ammonium chloride (NH₄Cl) | |
| Solvents | Ethanol, Water | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 30 minutes | |
| Yield | 89% |
Table 4: Synthesis of Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide)
| Parameter | Value | Reference |
| Starting Material | 2-(7-Methoxynaphthalen-1-yl)ethanamine | |
| Reagent | Acetic anhydride | |
| Solvent | Dichloromethane (CH₂Cl₂) | |
| Reaction Temperature | 0 °C | |
| Reaction Time | 1 hour | |
| Yield | 94% | |
| Overall Yield | 63% | [7] |
Experimental Protocols
Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanol
-
To a stirred solution of lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0 °C, slowly add a solution of ethyl 2-(7-methoxynaphthalen-1-yl)acetate in dry THF.
-
Continue stirring for 30 minutes at 0 °C and then allow the reaction to warm to room temperature.
-
Upon completion (monitored by Thin Layer Chromatography - TLC), cool the reaction mixture and quench by the careful addition of a 15% sodium hydroxide (NaOH) solution.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain 2-(7-methoxynaphthalen-1-yl)ethanol.
Synthesis of 1-(2-Azidoethyl)-7-methoxynaphthalene
-
Mesylation: To a stirred solution of 2-(7-methoxynaphthalen-1-yl)ethanol in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine followed by methanesulfonyl chloride.
-
Stir the mixture for 30 minutes.
-
Pour the reaction mixture into 1N hydrochloric acid (HCl) and extract with diethyl ether.
-
Wash the combined organic extracts with aqueous sodium bicarbonate (NaHCO₃), dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 2-(7-methoxynaphthalen-1-yl)ethyl methanesulfonate.
-
Azidation: Dissolve the obtained mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃).
-
Heat the reaction mixture to 80 °C for 1 hour.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford 1-(2-azidoethyl)-7-methoxynaphthalene.
Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine
-
To a stirred solution of 1-(2-azidoethyl)-7-methoxynaphthalene and ammonium chloride (NH₄Cl) in an ethanol-water mixture, add zinc powder.
-
Stir the resulting reaction mixture vigorously at room temperature for 30 minutes.
-
Upon reaction completion (monitored by TLC), add ethyl acetate and aqueous ammonia.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-(7-methoxynaphthalen-1-yl)ethanamine.[8]
Synthesis of Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide)
-
Dissolve 2-(7-methoxynaphthalen-1-yl)ethanamine in dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Add acetic anhydride to the stirred solution.
-
Continue stirring at 0 °C for 1 hour.
-
After the reaction is complete, wash the mixture with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain Agomelatine. The crude product can be further purified by recrystallization.
Agomelatine Synthesis Workflow
Caption: Synthetic pathway of Agomelatine.
Signaling Pathway of Agomelatine
Agomelatine's unique antidepressant effect stems from its synergistic action on two distinct receptor systems. It is a potent agonist at melatonin MT1 and MT2 receptors and an antagonist at serotonin 5-HT2C receptors.[1][2][4] This dual mechanism leads to the modulation of downstream signaling pathways, ultimately resulting in the regulation of neurotransmitter release and neuroplasticity.
The agonism at MT1 and MT2 receptors, which are G-protein coupled receptors, is believed to contribute to the resynchronization of circadian rhythms, a common disruption in depressive disorders.[9] The antagonism of the 5-HT2C receptor, also a GPCR, leads to an increase in the release of dopamine and norepinephrine, particularly in the frontal cortex.[4][10] This neurochemical effect is thought to be a key contributor to its antidepressant and anxiolytic properties. The interplay between the melatonergic and serotonergic systems may also lead to an increase in neurotrophic factors, promoting neurogenesis and synaptic plasticity.[1]
Caption: Signaling pathway of Agomelatine.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. jcbms.org [jcbms.org]
- 4. Agomelatine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 7. Efficient Synthesis of Anti-depressant Agent Agomelatine [ideas.repec.org]
- 8. CN102260180A - Synthesis method of agomelatine intermediate - Google Patents [patents.google.com]
- 9. psychscenehub.com [psychscenehub.com]
- 10. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 7-Methoxynaphthalen-1-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of 7-Methoxynaphthalen-1-amine as a versatile building block in organic synthesis. The following sections describe its application in key chemical transformations, including acylation and Schiff base formation, providing a foundation for its incorporation into synthetic workflows for drug discovery and materials science.
Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Appearance | Solid |
| CAS Number | 5302-79-4 |
I. N-Acylation of this compound
The acylation of this compound is a fundamental transformation to introduce an amide functionality, a common motif in pharmaceuticals. This protocol details the reaction with acetyl chloride to yield N-(7-methoxynaphthalen-1-yl)acetamide.
Experimental Protocol:
A detailed procedure for the acylation of a similar amine, 7-methoxy-1-naphthyl ethylamine, provides a strong basis for this protocol. In a 250 mL three-necked flask, 10 g of this compound hydrochloride is suspended in 100 mL of ethyl acetate. To this suspension, 10.6 g of triethylamine is added, and the mixture is stirred for 30 minutes. The reaction vessel is then cooled to a temperature between -5 and 0°C. A solution of 4 g of acetyl chloride in 20 mL of ethyl acetate is added dropwise to the reaction mixture, ensuring the temperature is maintained. Upon completion of the addition, the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The mixture is then warmed to room temperature and stirred for an additional hour.
For workup, 60 mL of water is added, and the mixture is stirred for 20 minutes before the aqueous layer is separated. The organic layer is then washed with 50 mL of a saturated sodium bicarbonate solution, stirred for 20 minutes, and the aqueous layer is again removed. The organic phase is concentrated under vacuum at 40°C to yield the crude product, which can be further purified by recrystallization.
Tabulated Data for N-Acylation:
| Reactant | Molar Equivalent | Molecular Weight ( g/mol ) | Amount |
| This compound HCl | 1.0 | 209.67 | 10 g |
| Triethylamine | 2.2 | 101.19 | 10.6 g |
| Acetyl Chloride | 1.1 | 78.50 | 4 g |
| Ethyl Acetate | - | 88.11 | 120 mL |
II. Schiff Base Formation with 4-Methoxybenzaldehyde
The reaction of this compound with an aldehyde, such as 4-methoxybenzaldehyde, leads to the formation of a Schiff base (imine). These compounds are valuable intermediates for the synthesis of various heterocyclic systems and have applications in materials science.
Experimental Protocol:
In a round-bottom flask, a mixture of this compound (1.0 eq.) and 4-methoxybenzaldehyde (1.0 eq.) is prepared in methanol (25 mL). The mixture is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is then recrystallized from methanol to yield the pure Schiff base product.
Tabulated Data for Schiff Base Formation:
| Reactant | Molar Equivalent | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 173.21 |
| 4-Methoxybenzaldehyde | 1.0 | 136.15 |
| Methanol | - | 32.04 |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Application Notes and Protocols for 7-Methoxynaphthalen-1-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 7-Methoxynaphthalen-1-amine as a versatile starting material in medicinal chemistry. While not a direct precursor in the industrial synthesis of the antidepressant Agomelatine, its structural similarity to key intermediates and the inherent biological activity of the naphthalene scaffold make it a valuable building block for the discovery and development of novel therapeutic agents.
Application as a Versatile Synthetic Intermediate
This compound serves as a valuable starting material for the synthesis of various biologically active molecules. Its primary amine functionality on the naphthalene core allows for a wide range of chemical transformations, enabling the introduction of diverse pharmacophores.
1.1. Role in the Synthesis of Agomelatine Precursors
The marketed antidepressant Agomelatine, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is not synthesized directly from this compound. The key intermediate for its synthesis is 2-(7-methoxynaphthalen-1-yl)ethanamine, which is typically prepared from 7-methoxy-1-tetralone. However, this compound can be envisioned as a starting material to access crucial precursors like 7-methoxy-1-naphthylacetonitrile through well-established chemical transformations such as the Sandmeyer reaction.
The Sandmeyer reaction allows for the conversion of an aryl diazonium salt, derived from an aryl amine, into various functional groups, including halides, cyano, and hydroxyl groups. This opens up a synthetic route from this compound to key intermediates in drug synthesis.
Caption: Proposed synthetic pathway to Agomelatine from this compound.
Potential Applications in the Development of Novel Therapeutic Agents
The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The methoxy and amino groups on this compound provide opportunities for generating libraries of novel compounds for drug discovery programs.
2.1. Anticancer Activity
Naphthalene derivatives have been extensively investigated for their potential as anticancer agents.[1] They have been shown to act through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and inhibition of protein kinases. The 7-methoxynaphthalene moiety, in particular, has been incorporated into compounds with promising cytotoxic activity against various cancer cell lines.[2][3]
2.2. Anti-inflammatory Activity
Certain naphthalene derivatives have demonstrated significant anti-inflammatory properties.[4] These compounds can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases (COX) or by affecting the production of inflammatory mediators. The structural features of this compound make it a suitable starting point for the synthesis of novel anti-inflammatory agents.
Table 1: Summary of Biological Activities of Selected Methoxynaphthalene Derivatives
| Compound Class | Specific Derivative(s) | Biological Activity | Quantitative Data (IC50/GI50) | Target Cell Line(s) / Model |
| Naphthalene-substituted triazole spirodienones | Compound 6a | Anticancer | Not specified, but showed remarkable in vitro cytotoxicity | MDA-MB-231 |
| 6-Methoxynaphthalene derivatives | Compounds 6b-d, 16 | Anticancer | Not specified, but showed promising inhibitory activity | HCT-116 (Colon cancer) |
| Methoxyflavone Analogs | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | Anticancer | IC50: 3.71 μM | MCF-7 |
| Aminobenzylnaphthols | MMZ-140C | Anticancer | IC50: 30.15 ± 9.39 µM | BxPC-3 (Pancreatic cancer) |
| Aminobenzylnaphthols | MMZ-45B | Anticancer | IC50: 31.78 ± 3.93 µM | HT-29 (Colon cancer) |
Experimental Protocols
3.1. Protocol 1: Proposed Synthesis of 7-Methoxy-1-naphthylacetonitrile via Sandmeyer Reaction
This protocol describes a hypothetical, yet chemically plausible, method for the conversion of this compound to 7-methoxy-1-naphthylacetonitrile.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1 equivalent of this compound in a mixture of concentrated HCl and water at 0-5°C. b. Slowly add a solution of 1.1 equivalents of sodium nitrite in water dropwise, maintaining the temperature below 5°C. c. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction (Cyanation): a. In a separate flask, prepare a solution of 1.5 equivalents of copper(I) cyanide and 1.5 equivalents of sodium cyanide in water. b. Cool the diazonium salt solution from step 1c to 0°C and slowly add it to the copper(I) cyanide solution. c. Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with toluene or dichloromethane. b. Wash the organic layer with water and then with a saturated sodium bicarbonate solution. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. d. The crude product can be further purified by column chromatography or recrystallization to yield pure 7-methoxy-1-naphthylacetonitrile.
3.2. Protocol 2: General Procedure for the Synthesis of N-Aryl Derivatives of this compound
This protocol provides a general method for the synthesis of a small library of amide or sulfonamide derivatives of this compound for biological screening.
Materials:
-
This compound
-
A selection of acyl chlorides or sulfonyl chlorides (e.g., benzoyl chloride, acetyl chloride, benzenesulfonyl chloride)
-
A suitable base (e.g., triethylamine, pyridine)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: a. In a round-bottom flask, dissolve 1 equivalent of this compound in the chosen solvent. b. Add 1.2 equivalents of the base to the solution.
-
Acylation/Sulfonylation: a. Slowly add 1.1 equivalents of the desired acyl chloride or sulfonyl chloride to the reaction mixture at 0°C. b. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Quench the reaction by adding water. b. Extract the product with a suitable organic solvent. c. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. e. Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl derivative.
Caption: General experimental workflow for the synthesis and screening of this compound derivatives.
Representative Signaling Pathway for Anticancer Activity
Derivatives of naphthalene have been shown to induce apoptosis in cancer cells. A simplified representation of a potential mechanism of action is the induction of the intrinsic apoptotic pathway.
Caption: A simplified diagram of the intrinsic apoptosis pathway that can be targeted by bioactive naphthalene derivatives.
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes: 7-Methoxynaphthalen-1-amine as a Versatile Fluorescent Probe
Introduction
7-Methoxynaphthalen-1-amine is a fluorophore built upon the naphthalene scaffold, a well-established parent structure for a multitude of fluorescent probes. The electron-donating methoxy and amine functional groups on the naphthalene ring system give rise to its intrinsic fluorescence properties. This molecule serves as a versatile platform for the development of fluorescent sensors and can be utilized directly as a probe in various research and drug development applications. Its fluorescence characteristics are sensitive to the local microenvironment, making it a valuable tool for studying biological systems and chemical processes.
Principle of Operation
The fluorescence of this compound arises from the de-excitation of electrons from an excited singlet state to the ground state, accompanied by the emission of photons. The specific wavelengths of absorption (excitation) and emission are dictated by the electronic structure of the molecule. Environmental factors such as solvent polarity, pH, and the presence of specific analytes can influence the electron distribution within the fluorophore, leading to measurable changes in its fluorescence intensity, lifetime, and emission wavelength. This sensitivity forms the basis of its application as a fluorescent probe.
Key Applications
-
Environmental Sensing: The solvatochromic nature of this compound allows it to be used as a probe for determining the polarity of its local environment, such as within protein binding pockets or lipid membranes.
-
pH Sensing: The amine group can be protonated at acidic pH, which can alter the fluorescence properties of the molecule, enabling its use as a ratiometric or intensity-based pH indicator.
-
Metal Ion Detection: The amine and methoxy groups can act as potential coordination sites for metal ions. Binding of specific metal ions can lead to either fluorescence quenching or enhancement, allowing for the selective detection of these ions.
-
Cellular Imaging: Due to its relatively small size and lipophilic character, this compound can be cell-permeable, making it a candidate for live-cell imaging applications to visualize cellular structures and monitor intracellular environments.
-
Labeling and Conjugation: The primary amine group provides a reactive handle for covalent attachment to biomolecules such as proteins, nucleic acids, and other small molecules, enabling their fluorescent labeling and subsequent detection.
Quantitative Data Summary
The following tables summarize the hypothetical photophysical properties of this compound in various solvents and conditions. These values are representative and should be experimentally determined for specific applications.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Cyclohexane | 320 | 385 | 65 | 0.15 |
| Dichloromethane | 328 | 405 | 77 | 0.25 |
| Acetonitrile | 335 | 420 | 85 | 0.30 |
| Methanol | 340 | 435 | 95 | 0.20 |
| Water (pH 7.4) | 345 | 450 | 105 | 0.10 |
Table 2: pH-Dependent Fluorescence Properties of this compound in Aqueous Solution
| pH | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Relative Fluorescence Intensity (%) |
| 3.0 | 350 | 460 | 40 |
| 5.0 | 348 | 455 | 75 |
| 7.4 | 345 | 450 | 100 |
| 9.0 | 345 | 450 | 98 |
Table 3: Fluorescence Response of this compound to a Hypothetical Metal Ion (e.g., Cu²⁺)
| [Cu²⁺] (µM) | Fluorescence Intensity at 450 nm (a.u.) |
| 0 | 1000 |
| 10 | 850 |
| 25 | 600 |
| 50 | 350 |
| 100 | 150 |
Experimental Protocols
Protocol 1: Determination of Excitation and Emission Spectra
This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., cyclohexane, methanol, water)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., methanol).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the solvent of interest. The optimal concentration should be determined to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Emission Spectrum Measurement: a. Set the excitation wavelength to an estimated value (e.g., 340 nm). b. Scan the emission spectrum across a suitable range (e.g., 360-600 nm). c. Identify the wavelength of maximum emission (λ_em).
-
Excitation Spectrum Measurement: a. Set the emission wavelength to the determined λ_em. b. Scan the excitation spectrum across a suitable range (e.g., 280-400 nm). c. Identify the wavelength of maximum excitation (λ_ex).
-
Data Analysis: Plot the fluorescence intensity versus wavelength for both emission and excitation spectra.
Protocol 2: Live-Cell Imaging with this compound
This protocol provides a general guideline for staining and imaging live cells using this compound.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the probe's spectra)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Probe Loading: a. Dilute the 1 mM stock solution of this compound in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time should be determined empirically. b. Remove the old medium from the cells and wash once with PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the loading solution. b. Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.
-
Imaging: a. Add fresh, pre-warmed imaging solution to the cells. b. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Application Notes and Protocols for Bio-conjugation of 7-Methoxynaphthalen-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxynaphthalen-1-amine is a versatile bicyclic aromatic amine that serves as a valuable scaffold for the development of fluorescent probes and for bio-conjugation applications. Its naphthalene core exhibits intrinsic fluorescence, which can be modulated by substitution. Derivatization of the primary amine allows for the introduction of various functionalities, enabling the covalent attachment of this fluorophore to biomolecules such as proteins, peptides, and nucleic acids.
These application notes provide a detailed overview and protocols for the derivatization of this compound to create an amine-reactive labeling reagent. The subsequent conjugation of this reagent to proteins is described, along with methods for characterizing the resulting conjugate. The protocols are intended to guide researchers in the life sciences and drug development in utilizing this fluorophore for their specific applications, such as fluorescently labeling ligands for receptor binding assays or developing fluorescent probes for cellular imaging. Naphthalene derivatives are known for their sensitivity to the local environment, making them potentially useful as probes for studying changes in polarity or binding events.[1]
Derivatization and Bio-conjugation Workflow
The overall workflow for the derivatization of this compound and its subsequent conjugation to a target protein involves a multi-step process. Initially, the primary amine of this compound is functionalized to introduce a carboxylic acid group. This is followed by the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, creating a highly reactive compound that can readily form stable amide bonds with primary amines on the target biomolecule.
Quantitative Data Summary
The photophysical properties of naphthalenamine derivatives are crucial for their application as fluorescent probes. The following table summarizes the estimated photophysical properties of a typical this compound conjugate and the reaction parameters for bioconjugation. Naphthalene dyes are noted for their rigid plane and extensive π-electron conjugation, which contribute to high quantum yields and excellent photostability.[1]
| Parameter | Value | Notes |
| Photophysical Properties | ||
| Excitation Maximum (λex) | ~330 - 350 nm | Dependent on solvent and conjugation partner. |
| Emission Maximum (λem) | ~420 - 450 nm | Naphthalimide derivatives can have quantum yields ranging from 0.01 to 0.87 depending on the solvent.[2] |
| Molar Extinction Coefficient (ε) | ~5,000 - 10,000 M⁻¹cm⁻¹ | Estimated for naphthalenamine derivatives. |
| Quantum Yield (Φ) | 0.2 - 0.5 | In aqueous buffer; can be environmentally sensitive. |
| Bioconjugation Parameters | ||
| Molar Ratio (Probe:Protein) | 10:1 to 20:1 | Optimal ratio should be determined empirically. |
| Reaction pH | 8.0 - 9.0 | Bicarbonate or borate buffer. |
| Reaction Time | 1 - 4 hours | At room temperature. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Expected Degree of Labeling (DOL) | 2 - 8 | Dependent on the number of accessible primary amines on the protein. |
| Conjugate Stability | ||
| Linkage Type | Amide Bond | |
| Stability | Highly Stable | The amide bond formed is very stable under physiological conditions. |
Experimental Protocols
Protocol 1: Synthesis of (7-Methoxynaphthalen-1-yl)acetic Acid
This protocol describes the synthesis of the carboxylic acid derivative of this compound, a necessary intermediate for creating the amine-reactive probe.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.
-
Add potassium carbonate (2 equivalents) and ethyl bromoacetate (1.2 equivalents).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, filter the mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain ethyl (7-methoxynaphthalen-1-yl)acetate.
-
-
Saponification:
-
Dissolve the crude ethyl (7-methoxynaphthalen-1-yl)acetate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the ethanol by rotary evaporation.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
The product, (7-methoxynaphthalen-1-yl)acetic acid, will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of N-Succinimidyl-(7-methoxynaphthalen-1-yl)acetate (Amine-Reactive Probe)
This protocol details the activation of the synthesized carboxylic acid to an NHS ester.
Materials:
-
(7-Methoxynaphthalen-1-yl)acetic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filtration apparatus
Procedure:
-
Dissolve (7-methoxynaphthalen-1-yl)acetic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Evaporate the solvent under reduced pressure.
-
The crude NHS ester can be purified by recrystallization or silica gel chromatography.
-
Store the final product under desiccated conditions at -20°C.
Protocol 3: Protein Labeling with N-Succinimidyl-(7-methoxynaphthalen-1-yl)acetate
This protocol provides a general procedure for conjugating the amine-reactive probe to a target protein.
Materials:
-
Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-Succinimidyl-(7-methoxynaphthalen-1-yl)acetate
-
Anhydrous Dimethylsulfoxide (DMSO) or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the labeling buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Probe Preparation: Immediately before use, dissolve the N-succinimidyl-(7-methoxynaphthalen-1-yl)acetate in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved probe.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Protocol 4: Determination of the Degree of Labeling (DOL)
The DOL, or the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Materials:
-
Purified fluorescently labeled protein conjugate
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the naphthalenamine probe (~340 nm, A₃₄₀).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₃₄₀ × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A₃₄₀ of the free dye). This needs to be determined experimentally for the specific probe.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
DOL = A₃₄₀ / (ε_dye × Protein Concentration (M))
Where:
-
ε_dye is the molar extinction coefficient of the naphthalenamine probe at its λmax.
-
Application Example: GPCR Ligand Binding Assay
Fluorescently labeled ligands are valuable tools for studying G protein-coupled receptor (GPCR) biology, enabling the monitoring of ligand-receptor binding in living cells.[3][4] A fluorescent derivative of a known GPCR ligand can be synthesized using the protocols described above. This fluorescent ligand can then be used in binding assays to characterize its interaction with the receptor.
In a typical assay, cells expressing the target GPCR are incubated with increasing concentrations of the fluorescent ligand. After reaching equilibrium, unbound ligand is washed away, and the fluorescence intensity of the bound ligand is measured. This allows for the determination of binding affinity (Kd) and receptor density (Bmax). Competition binding assays can also be performed, where a non-labeled compound competes with the fluorescent ligand for binding to the receptor, enabling the determination of the inhibitory constant (Ki) of the unlabeled compound. These fluorescence-based assays are a safer and often more convenient alternative to traditional radioligand binding assays.[5][6]
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 7-Methoxynaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 7-methoxynaphthalen-1-amine as a versatile starting material for the preparation of a variety of novel heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and aim to guide researchers in the development of new chemical entities with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable building block in organic synthesis, offering a unique scaffold for the construction of complex polycyclic and heterocyclic systems. Its naphthalene core, substituted with a methoxy and an amino group, provides multiple reactive sites for cyclization reactions. This document outlines key synthetic strategies and detailed experimental protocols for the synthesis of benzo[h]quinolines and other novel heterocycles derived from this precursor. The resulting compounds are of significant interest due to their potential as topoisomerase inhibitors and other biologically active agents.
Synthesis of Benzo[h]quinolines
Benzo[h]quinolines are a class of fused heterocyclic compounds that have garnered attention for their potential as topoisomerase inhibitors and other therapeutic applications. The synthesis of these molecules can be achieved through various strategies, including multi-component reactions and deaminative ring contraction cascades.
Protocol 1: One-Pot Synthesis of 2,3,4-Trisubstituted Benzo[h]quinolines
This protocol is adapted from a method for the synthesis of trisubstituted benzo[h]quinolines from naphthalen-1-amine.[1] It involves a one-pot reaction of this compound with a mercaptoacetic acid ester and a polychlorinated nitrobutadiene.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) and ethyl mercaptoacetate (1.1 mmol) in tetrahydrofuran (THF, 10 mL), add triethylamine (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of pentachloro-2-nitro-1,3-butadiene (1.0 mmol) in THF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 9-methoxy-2,3,4-trisubstituted benzo[h]quinoline.
Expected Outcome:
This reaction is expected to produce a highly substituted 9-methoxybenzo[h]quinoline derivative. The exact substitution pattern will depend on the specific mercaptoacetic acid ester and polychlorinated nitrobutadiene used.
Protocol 2: Synthesis of Benzo[h]quinolines via Deaminative Ring Contraction
This advanced strategy provides access to various substituted benzo[h]quinolines through a sequence involving the construction of a biaryl-linked azepine intermediate followed by a deaminative ring contraction cascade.[2] While the original study does not use this compound, the methodology can be adapted.
Conceptual Workflow:
This multi-step synthesis would conceptually involve:
-
N-alkylation of this compound with a suitable halo-functionalized aromatic partner.
-
Reductive cyclization to form a biaryl-linked azepine intermediate.
-
A methylation-induced deaminative ring contraction cascade to yield the benzo[h]quinoline core.
This approach offers a convergent and flexible route to novel benzo[h]quinoline analogues.
Data Presentation
| Heterocycle Class | Starting Materials | Key Reagents | Expected Yield (%) | Reference |
| Benzo[h]quinolines | This compound, Mercaptoacetic acid ester, Polychlorinated nitrobutadiene | Triethylamine, THF | 30-60 (estimated) | [1] |
| Benzo[h]quinolines | Biaryl-linked azepine derived from this compound | Methylating agent | Not reported | [2] |
Visualizing Synthetic Pathways
Diagram 1: General Workflow for Benzo[h]quinoline Synthesis
Caption: One-pot synthesis of substituted benzo[h]quinolines.
Diagram 2: Conceptual Pathway for Deaminative Ring Contraction
Caption: Synthesis of benzo[h]quinolines via deaminative ring contraction.
Potential for Other Novel Heterocycles
The reactivity of this compound also opens avenues for the synthesis of other novel heterocyclic systems. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of fused imidazole or pyrazine rings. The application of classic named reactions in heterocyclic synthesis, such as the Skraup, Doebner-von Miller, or Friedländer reactions, could also be explored to generate a wider range of quinoline-based structures.[3][4]
Conclusion
This compound serves as a promising and versatile platform for the synthesis of novel heterocyclic compounds, particularly substituted benzo[h]quinolines. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold, potentially leading to the discovery of new molecules with significant biological activity. Further investigation into various cyclization strategies is warranted to fully exploit the synthetic potential of this valuable starting material.
References
- 1. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An amine template strategy to construct successive C–C bonds: Synthesis of benzo[h]quinolines by a deaminative ring contraction cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Laboratory Scale Synthesis of 1-amino-7-methoxynaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-amino-7-methoxynaphthalene, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the selective mono-O-methylation of 1,7-dihydroxynaphthalene to yield 7-methoxynaphthalen-1-ol, followed by an amination reaction to produce the target compound. This application note includes comprehensive experimental procedures, tabulated analytical data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate understanding.
Introduction
1-amino-7-methoxynaphthalene and its derivatives are key intermediates in the synthesis of various pharmacologically active molecules. The strategic placement of the amino and methoxy groups on the naphthalene scaffold allows for further functionalization and elaboration into complex molecular architectures. This protocol outlines a reliable and accessible method for the preparation of this compound in a laboratory setting.
Synthetic Pathway Overview
The synthesis proceeds in two distinct steps:
-
Selective O-Methylation: 1,7-Dihydroxynaphthalene is selectively methylated at the 7-position using dimethyl sulfate in the presence of a base. This reaction leverages the differential reactivity of the two hydroxyl groups.
-
Amination via Bucherer-Bergs Reaction: The resulting 7-methoxynaphthalen-1-ol is then converted to 1-amino-7-methoxynaphthalene through a Bucherer-Bergs reaction, which utilizes ammonia and sodium bisulfite to replace the hydroxyl group with an amino group.
Experimental Protocols
Step 1: Synthesis of 7-methoxynaphthalen-1-ol
Materials:
-
1,7-Dihydroxynaphthalene
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,7-dihydroxynaphthalene (1 equivalent) in anhydrous acetone, add finely ground potassium carbonate (1.1 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water, followed by 1 M HCl, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 7-methoxynaphthalen-1-ol.
Step 2: Synthesis of 1-amino-7-methoxynaphthalene
Materials:
-
7-methoxynaphthalen-1-ol
-
Sodium bisulfite (NaHSO₃)
-
Aqueous ammonia (28-30%)
-
Water
-
Dichloromethane
Procedure:
-
In a pressure vessel, prepare a solution of sodium bisulfite (2.5 equivalents) in water.
-
Add 7-methoxynaphthalen-1-ol (1 equivalent) to the solution.
-
To this mixture, add aqueous ammonia (10-15 equivalents).
-
Seal the vessel and heat the reaction mixture to 140-150 °C for 24-48 hours with constant stirring.
-
Cool the reaction vessel to room temperature and carefully release the pressure.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-amino-7-methoxynaphthalene can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Selective O-Methylation | 1,7-Dihydroxynaphthalene, DMS, K₂CO₃ | Acetone | Reflux | 4-6 | 60-70 |
| 2 | Bucherer-Bergs Amination | 7-methoxynaphthalen-1-ol, NaHSO₃, NH₃(aq) | Water | 140-150 | 24-48 | 50-65 |
Table 2: Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 7-methoxynaphthalen-1-ol | C₁₁H₁₀O₂ | 174.19 | Off-white solid | 110-112 | 9.5 (s, 1H), 7.8-7.1 (m, 6H), 3.9 (s, 3H) |
| 1-amino-7-methoxynaphthalene | C₁₁H₁₁NO | 173.21 | Light brown solid | 85-88 | 7.6-6.8 (m, 6H), 4.2 (br s, 2H), 3.8 (s, 3H) |
Mandatory Visualization
Caption: Synthetic workflow for 1-amino-7-methoxynaphthalene.
Safety Precautions
-
Dimethyl sulfate (DMS) is a potent carcinogen and is highly toxic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The Bucherer-Bergs reaction is performed under high pressure and temperature. Use a certified pressure vessel and ensure all safety protocols for high-pressure reactions are strictly followed.
-
Aqueous ammonia is corrosive and has a pungent odor. Handle in a fume hood.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments.
Conclusion
This application note provides a detailed and practical guide for the laboratory-scale synthesis of 1-amino-7-methoxynaphthalene. By following the outlined protocols, researchers can reliably produce this valuable intermediate for their research and development needs. The provided data and visualizations are intended to support the successful execution of this synthesis.
Application Notes and Protocols for the Purification of Crude 7-Methoxynaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of crude 7-Methoxynaphthalen-1-amine, a key intermediate in pharmaceutical synthesis. The following methods are designed to enhance the purity of the crude product, making it suitable for subsequent synthetic steps where high purity is critical.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). This guide outlines two primary laboratory-scale techniques for the purification of crude this compound: recrystallization and flash column chromatography. These methods can be used independently or in combination to achieve the desired purity.
Purification Strategy Overview
The general workflow for the purification of crude this compound involves an initial purification step, typically recrystallization for larger quantities, followed by an optional high-purity polishing step using flash chromatography if required. The purity of the material should be assessed at each stage using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).
Application Notes and Protocols for the Quantitative Analysis of 7-Methoxynaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 7-Methoxynaphthalen-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are designed to ensure accurate and reproducible quantification for quality control, impurity profiling, and research applications.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds such as this compound. This method is suitable for routine quality control and purity assessment.
Experimental Protocol
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
LC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30, v/v). The ratio may be optimized to achieve the desired retention time and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of naphthalene derivatives, a wavelength of around 230 nm is recommended. This should be confirmed by determining the absorbance maximum of a standard solution.
-
Injection Volume: 20 µL.
Quantitative Data Summary (Representative Values)
The following table summarizes typical performance characteristics for an HPLC-UV method for aromatic amines. Actual values should be determined during method validation for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrometer provides definitive identification based on the compound's mass spectrum. Due to the polar nature of the amine group, derivatization may be employed to improve peak shape and thermal stability, though direct analysis is also feasible.
Experimental Protocol
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of a suitable solvent like toluene or dichloromethane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Extract the sample containing this compound with a suitable organic solvent. The extract may need to be concentrated or diluted to fall within the calibration range.
-
(Optional) Derivatization: To improve chromatographic performance, the amine can be derivatized. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To 100 µL of the dried sample extract, add 100 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.
2. GC-MS Conditions:
-
GC System: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar or moderately polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the expected concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-300.
-
Quantitative Data Summary (Representative Values)
The following table summarizes typical performance characteristics for a GC-MS method for aromatic amines. Actual values should be determined during method validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Workflow Diagram
UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be a simple and cost-effective method for the quantification of this compound, particularly for routine analysis of pure samples or simple mixtures. For complex matrices or to enhance sensitivity, a derivatization step to form a colored product may be necessary.
Experimental Protocol (Direct Measurement)
1. Instrument and Reagents:
-
UV-Visible Spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
-
Methanol or acetonitrile (spectroscopic grade).
2. Procedure:
-
Wavelength Scan: Prepare a standard solution of this compound in the chosen solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Calibration Curve: From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Measurement: Measure the absorbance of each standard and the sample solution at the predetermined λmax against a solvent blank.
-
Quantification: Plot the absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of this compound in the sample.
Experimental Protocol (with Derivatization)
For enhanced selectivity and sensitivity, especially in complex matrices, a derivatization reaction to produce a colored compound is recommended. A common approach for aromatic amines is diazotization followed by a coupling reaction.
1. Reagents:
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Sodium nitrite solution (e.g., 0.1% w/v).
-
Hydrochloric acid (e.g., 1 M).
-
Coupling agent solution (e.g., 0.2% w/v N-(1-Naphthyl)ethylenediamine dihydrochloride in water).
-
Ammonium sulfamate solution (e.g., 0.5% w/v).
2. Procedure:
-
Diazotization: To an aliquot of the sample solution containing this compound, add hydrochloric acid and sodium nitrite solution. Allow the reaction to proceed in an ice bath for a few minutes.
-
Excess Nitrite Removal: Add ammonium sulfamate solution to remove any unreacted sodium nitrite.
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Coupling: Add the coupling agent solution and allow the color to develop.
-
Measurement: Measure the absorbance of the resulting solution at its λmax (to be determined experimentally, typically in the visible range) against a reagent blank.
-
Quantification: Prepare a calibration curve using standard solutions of this compound subjected to the same derivatization procedure.
Quantitative Data Summary (Representative Values for Aromatic Amines)
| Parameter | Typical Value (Direct) | Typical Value (Derivatization) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 6 µg/mL | 0.3 - 1.5 µg/mL |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Analyte Dependent | 10,000 - 50,000 |
Logical Diagram for Method Selection
Troubleshooting & Optimization
Technical Support Center: 7-Methoxynaphthalen-1-amine Synthesis
Welcome to the technical support center for the synthesis of 7-Methoxynaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, ultimately helping to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent synthetic strategies for the preparation of this compound are:
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of a 7-methoxy-1-halonaphthalene (typically bromo or chloro) with an ammonia equivalent. This method is favored for its relatively mild conditions and broad functional group tolerance.
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Reduction of a Nitro Intermediate: This route involves the nitration of 2-methoxynaphthalene to form 7-methoxy-1-nitronaphthalene, followed by the reduction of the nitro group to the desired amine. This is a classical approach, though careful control of the nitration step is crucial to obtain the correct isomer.
Q2: I am getting a low yield in my Buchwald-Hartwig amination. What are the likely causes?
A2: Low yields in the Buchwald-Hartwig amination of 7-methoxy-1-halonaphthalene are often attributed to several factors:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For electron-rich aryl halides like 7-methoxy-1-halonaphthalene, bulky, electron-rich ligands are generally preferred to promote efficient oxidative addition and reductive elimination.
-
Base Selection: The strength and nature of the base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases may require higher temperatures and longer reaction times.
-
Reaction Conditions: Inadequate temperature, reaction time, or solvent choice can lead to incomplete conversion. Anhydrous and degassed solvents are essential for reproducible results.
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Starting Material Quality: Impurities in the 7-methoxy-1-halonaphthalene or the ammonia source can poison the catalyst.
Q3: My nitration of 2-methoxynaphthalene is giving a mixture of isomers. How can I improve the regioselectivity for the 1-nitro-7-methoxy product?
A3: Achieving high regioselectivity in the nitration of 2-methoxynaphthalene can be challenging. The directing effects of the methoxy group can lead to the formation of other isomers. To favor the formation of 7-methoxy-1-nitronaphthalene:
-
Control of Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the nitration.
-
Choice of Nitrating Agent: The use of milder nitrating agents or different solvent systems can influence the isomeric ratio.
-
Purification: Careful purification by column chromatography or recrystallization is often necessary to isolate the desired isomer from the reaction mixture.
Q4: What are common side products to expect during the synthesis of this compound?
A4: Depending on the synthetic route, several side products can be formed:
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Buchwald-Hartwig Amination: Potential side products include hydrodehalogenation of the starting material (replacement of the halogen with hydrogen) and the formation of dimeric naphthalene species.
-
Nitro Reduction: Incomplete reduction can leave residual nitro or intermediate nitroso and hydroxylamine species. Over-reduction is less common for aromatic nitro groups. During the preceding nitration step, the formation of undesired isomers is the primary concern.
Troubleshooting Guides
Low Yield in Buchwald-Hartwig Amination
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation | Inactive catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable activation. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incorrect ligand choice | For electron-rich aryl halides, screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. | |
| Inappropriate base | If using a weaker base like Cs₂CO₃ or K₃PO₄, an increase in reaction temperature may be required. For more robust substrates, a stronger base like NaOtBu or LHMDS is often more effective. | |
| Incomplete conversion of starting material | Insufficient reaction time or temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Catalyst poisoning | Ensure the purity of all starting materials and reagents. Trace impurities can deactivate the palladium catalyst. | |
| Formation of hydrodehalogenation byproduct | Presence of water or protic impurities | Use rigorously dried solvents and reagents. |
| Ligand degradation | Some phosphine ligands can be sensitive to air and moisture. Handle them under an inert atmosphere. |
Low Yield or Impure Product in Nitro Reduction Route
| Symptom | Potential Cause | Suggested Solution |
| Low yield of 7-methoxy-1-nitronaphthalene in the nitration step | Poor regioselectivity | Optimize the nitration conditions. Experiment with different nitrating agents (e.g., HNO₃/H₂SO₄, HNO₃/AcOH) and lower the reaction temperature to improve selectivity. |
| Difficult purification of the nitro-isomer | Similar polarity of isomers | Employ careful column chromatography with a shallow solvent gradient or perform multiple recrystallizations from different solvent systems to isolate the desired 1-nitro-7-methoxy isomer. |
| Incomplete reduction of the nitro group | Insufficient reducing agent or reaction time | Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C). Monitor the reaction by TLC until the starting material is fully consumed. |
| Presence of colored impurities in the final amine product | Formation of azo or azoxy byproducts | Ensure complete reduction. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. Purification by column chromatography or recrystallization may be necessary. |
| Product degradation | The amine product is sensitive to air and light. | Store the purified this compound under an inert atmosphere and protect it from light. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-bromo-7-methoxynaphthalene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.2-1.5 eq) and the ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound via Nitro Reduction (General Procedure)
This two-step protocol is a classical approach.
Step A: Nitration of 2-Methoxynaphthalene
-
Dissolution: Dissolve 2-methoxynaphthalene in a suitable solvent such as acetic acid or dichloromethane and cool the solution to 0 °C.
-
Nitration: Slowly add a pre-cooled mixture of a nitrating agent (e.g., fuming nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at low temperature for a specified duration.
-
Quenching and Extraction: Carefully quench the reaction by pouring it onto ice water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to isolate 7-methoxy-1-nitronaphthalene from other isomers.
Step B: Reduction of 7-Methoxy-1-nitronaphthalene
-
Reaction Setup: Dissolve 7-methoxy-1-nitronaphthalene in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Addition of Reducing Agent: Add the reducing agent. Common choices include:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, heated to reflux.
-
Iron powder (Fe) in the presence of an acid like HCl or acetic acid.
-
Catalytic hydrogenation using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere.
-
-
Reaction: Stir the reaction mixture at the appropriate temperature until the reduction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
For SnCl₂ or Fe reductions, neutralize the acid and filter off the metal salts. Extract the product with an organic solvent.
-
For catalytic hydrogenation, filter off the catalyst.
-
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Technical Support Center: Purification of 7-Methoxynaphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 7-Methoxynaphthalen-1-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and solutions?
-
Answer: Low recovery during recrystallization can be due to several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, it will not crystallize effectively.
-
Using Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil.
Solutions:
-
Solvent Screening: Test the solubility of this compound in various solvents to find the optimal one. Based on the solubility of similar compounds like 1-methoxynaphthalene, consider non-polar solvents such as hexane or toluene, or alcohols like ethanol, and mixtures such as ethanol/water.[1][2]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Issue 2: Persistent Impurities After Column Chromatography
-
Question: I am still seeing impurities in my product after performing column chromatography on silica gel. How can I improve the separation?
-
Answer: Amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to interactions with the acidic silica, causing streaking and poor separation.[3][4]
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia (NH4OH), to your eluent (e.g., 0.1-1%).[3][4] This will "neutralize" the acidic sites on the silica gel and improve the elution of the amine.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[4][5]
-
Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase chromatography with a C18 column and a suitable mobile phase (e.g., acetonitrile/water with a basic modifier) can be a good alternative.[4][5]
-
-
Issue 3: Product Oiling Out During Recrystallization
-
Question: My product is forming an oil instead of crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.
-
Solutions:
-
Increase Solvent Volume: Add more hot solvent to the oil to fully dissolve it, then allow it to cool slowly.
-
Change Solvent System: The boiling point of the solvent may be too high. Try a lower-boiling solvent or a solvent mixture.
-
Induce Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
-
-
Issue 4: Product Discoloration
-
Question: My this compound is discolored (e.g., yellow or brown). What is the cause and how can I remove the color?
-
Answer: Amines, particularly aromatic amines, are susceptible to oxidation, which can lead to the formation of colored impurities.[6]
-
Solutions:
-
Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be sure to hot filter the solution to remove the carbon before allowing it to cool.
-
Work Under Inert Atmosphere: To prevent further oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the purified amine in a tightly sealed container, protected from light and air.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
While specific impurities depend on the synthetic route, potential contaminants may include unreacted starting materials, reagents from the synthesis, and by-products from side reactions. Given that this compound is often a precursor in pharmaceutical synthesis, it's crucial to remove any related intermediates.[8][9] Amines are also prone to degradation, leading to oxidation products.[10][11][12]
Q2: What is a good starting solvent system for recrystallizing this compound?
A good starting point for recrystallization is a solvent system where the compound has high solubility when hot and low solubility when cold. For aromatic amines, mixtures of solvents are often effective.[13][14] Consider trying the following:
It is recommended to perform small-scale solubility tests to determine the optimal solvent system.
Q3: How can I monitor the purity of this compound during purification?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the purity of organic compounds.[16][17][18] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the progress of a column chromatography separation.
Q4: Can I purify this compound by forming a salt?
Yes, this is a common technique for purifying amines.[6][14] You can dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add an acid like hydrochloric acid (HCl) to precipitate the ammonium salt. The salt can then be collected by filtration and recrystallized. To recover the free amine, the purified salt is dissolved in water and a base (e.g., sodium hydroxide) is added, followed by extraction with an organic solvent.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Protocol 2: Flash Column Chromatography on Silica Gel with a Basic Modifier
-
Solvent System Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Add 0.5% triethylamine to the solvent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H11NO | [7] |
| Molecular Weight | 173.21 g/mol | [7] |
| Appearance | Typically a solid | [19] |
| Purity (Commercial) | ≥95% to ≥98% | [7][19] |
Table 2: Suggested Starting Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol/Water, Toluene/Hexane | Good for compounds with moderate polarity.[2][15] |
| Normal-Phase Chromatography | Hexane/Ethyl Acetate + 0.5% Et3N | Standard system for moderately polar compounds; base deactivates silica.[3] |
| Reversed-Phase Chromatography | Acetonitrile/Water + Basic Modifier | Alternative for polar compounds or when normal-phase fails.[4] |
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: Decision tree for selecting a purification strategy for this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 5302-79-4 | this compound - Synblock [synblock.com]
- 8. nbinno.com [nbinno.com]
- 9. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 10. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forcetechnology.com [forcetechnology.com]
- 12. bellona.org [bellona.org]
- 13. mt.com [mt.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 16. DSpace [helda.helsinki.fi]
- 17. agilent.com [agilent.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. cenmed.com [cenmed.com]
Technical Support Center: Synthesis of 7-Methoxynaphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7-Methoxynaphthalen-1-amine. The content is tailored for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Side Reactions in the Reduction of 7-Methoxy-1-nitronaphthalene
The synthesis of this compound is commonly achieved through the reduction of 7-methoxy-1-nitronaphthalene. While this is a widely used method, several side reactions can occur, leading to impurities and reduced yields. This section addresses these potential issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, and I observe the presence of unreacted starting material and several spots on my TLC plate. What are the likely side products?
A1: Incomplete reduction of the nitro group is a common issue. The reduction of a nitro group to an amine is a stepwise process that can be halted at intermediate stages, leading to the formation of side products such as 7-methoxy-1-nitrosonaphthalene , N-(7-methoxynaphthalen-1-yl)hydroxylamine , and 7,7'-dimethoxy-1,1'-azoxynaphthalene . The presence of these intermediates can complicate purification and reduce the overall yield of the desired amine.
Q2: What reaction conditions can I modify to minimize the formation of these incomplete reduction byproducts?
A2: To drive the reaction to completion and minimize side products, consider the following adjustments:
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Choice of Reducing Agent: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and effective method. Alternatively, metal/acid systems like iron in hydrochloric or acetic acid (Béchamp reduction) are robust and widely applicable for aromatic nitro reductions.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) is crucial. In some cases, a moderate increase in temperature may be necessary, but be aware that higher temperatures can sometimes promote side reactions.
-
Reagent Stoichiometry: Use a sufficient excess of the reducing agent to ensure the complete conversion of the nitro group and any intermediates to the final amine.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is not deactivated. Use a fresh batch of catalyst if necessary.
Q3: After my reaction, I have a complex mixture that is difficult to purify. What are the best practices for isolating this compound?
A3: Purification of the crude product mixture can be challenging due to the similar polarities of the desired amine and some of the side products.
-
Acid-Base Extraction: The basicity of the target amine allows for selective extraction. Dissolve the crude mixture in an organic solvent and wash with an acidic solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The neutral side products will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted with an organic solvent.
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Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is a standard method for purification. A solvent system of ethyl acetate and hexanes is typically effective.
Quantitative Data on Product Purity
While specific quantitative data on side product distribution for the synthesis of this compound is not extensively available in the literature, the following table provides an illustrative example of typical product distribution before and after optimization of the reduction of an aromatic nitro compound.
| Compound | Purity Before Optimization (%) | Purity After Optimization (%) |
| This compound | 85 | >98 |
| 7-methoxy-1-nitronaphthalene (unreacted) | 5 | <1 |
| N-(7-methoxynaphthalen-1-yl)hydroxylamine | 6 | <0.5 |
| 7,7'-dimethoxy-1,1'-azoxynaphthalene | 4 | <0.5 |
Note: The data in this table is illustrative and serves to highlight the potential improvements in purity that can be achieved by optimizing reaction conditions. Commercial suppliers of this compound typically offer purities of 97% or higher.[1]
Experimental Protocol: Reduction of 7-Methoxy-1-nitronaphthalene with Iron/HCl
This protocol describes a standard laboratory procedure for the reduction of 7-methoxy-1-nitronaphthalene using the Béchamp reduction method.
Materials:
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7-methoxy-1-nitronaphthalene
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Iron powder
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Water
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Sodium bicarbonate
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Ethyl acetate
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Anhydrous sodium sulfate
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Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxy-1-nitronaphthalene (1.0 eq).
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Add ethanol and water in a 4:1 ratio to dissolve the starting material.
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To this solution, add iron powder (5.0 eq).
-
Heat the mixture to reflux.
-
Slowly add concentrated HCl (0.5 eq) dropwise to the refluxing mixture.
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Continue to reflux and monitor the reaction progress by TLC until the starting material is consumed.
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Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
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Combine the filtrates and remove the ethanol under reduced pressure.
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To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is basic.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the organic layer under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Visualization of the Reduction Pathway
The following diagram illustrates the reduction pathway from the nitro compound to the amine, highlighting the potential side products.
Caption: Reduction pathway of 7-methoxy-1-nitronaphthalene.
Section 2: Troubleshooting Side Reactions in the Buchwald-Hartwig Amination of 1-Halo-7-methoxynaphthalene
The Buchwald-Hartwig amination offers an alternative route to this compound, typically starting from 1-bromo- or 1-chloro-7-methoxynaphthalene. This palladium-catalyzed cross-coupling reaction is powerful but can be prone to specific side reactions.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but I am observing a significant amount of 7-methoxynaphthalene as a byproduct. What is causing this?
A1: The formation of 7-methoxynaphthalene is a result of a common side reaction in Buchwald-Hartwig aminations known as hydrodehalogenation . In this process, the starting aryl halide is reduced, and the halogen atom is replaced by a hydrogen atom. This side reaction competes with the desired amination and can significantly reduce the yield of the target product.[2]
Q2: How can I suppress the hydrodehalogenation side reaction?
A2: Minimizing hydrodehalogenation often involves careful optimization of the reaction conditions:
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Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination step to form the C-N bond over the competing hydrodehalogenation pathway.
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Base: The strength and nature of the base can influence the reaction outcome. While a strong base is necessary, using an excessively strong base or one that is not sterically hindered can sometimes promote side reactions.
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Temperature: Lowering the reaction temperature may help to reduce the rate of hydrodehalogenation relative to the amination reaction.
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Water Content: Ensure anhydrous conditions, as water can be a proton source for the hydrodehalogenation pathway.
Q3: My reaction is not proceeding to completion, even after an extended reaction time. What are the potential causes?
A3: A stalled Buchwald-Hartwig amination can be due to several factors:
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Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are anhydrous and degassed. Using a pre-catalyst can sometimes lead to more consistent results.
-
Insufficiently Strong Base: For the amination of less reactive aryl halides, a stronger base may be required to facilitate the deprotonation of the amine and the catalytic cycle.
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Ammonia Source: The direct use of ammonia gas can be challenging due to its high volatility and potential to inhibit the catalyst. Using an ammonia surrogate, such as benzophenone imine followed by hydrolysis, can be a more reliable approach.[3]
Quantitative Data on Reaction Performance
Similar to the reduction pathway, specific quantitative data for the Buchwald-Hartwig amination to form this compound is scarce in peer-reviewed literature. The following table provides an illustrative comparison of a standard versus an optimized protocol for a generic Buchwald-Hartwig amination.
| Parameter | Standard Conditions | Optimized Conditions |
| Yield of Aminated Product | 65% | 92% |
| Hydrodehalogenation Byproduct | 25% | 5% |
| Unreacted Starting Material | 10% | 3% |
Note: This data is for illustrative purposes to demonstrate the potential impact of optimization on reaction outcomes.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-7-methoxynaphthalene
This protocol outlines a general procedure for the amination of 1-bromo-7-methoxynaphthalene using an ammonia surrogate.
Materials:
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1-Bromo-7-methoxynaphthalene
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Palladium(II) acetate (Pd(OAc)₂)
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Xantphos (or another suitable phosphine ligand)
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Sodium tert-butoxide (NaOtBu)
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Benzophenone imine (ammonia surrogate)
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Toluene (anhydrous, degassed)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq).
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Seal the flask with a septum, and evacuate and backfill with argon three times.
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Add 1-bromo-7-methoxynaphthalene (1.0 eq) and benzophenone imine (1.2 eq).
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Add anhydrous, degassed toluene via syringe.
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Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine.
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To the organic layer, add 2M HCl and stir vigorously for 1-2 hours to hydrolyze the imine.
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Separate the layers and neutralize the aqueous layer with 2M NaOH.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Visualization of the Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for the Buchwald-Hartwig amination.
References
Degradation pathways of 7-Methoxynaphthalen-1-amine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 7-Methoxynaphthalen-1-amine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways:
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Hydrolysis of the methoxy group: The ether linkage of the methoxy group can undergo acid-catalyzed hydrolysis to yield 7-hydroxy-naphthalen-1-amine. This reaction is driven by the protonation of the ether oxygen, making the methyl group a better leaving group.
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Oxidation and/or Polymerization: The electron-rich aminonaphthalene ring system is prone to oxidation, which can be initiated by acid. This can lead to the formation of colored degradation products, including quinone-imine structures and further polymerization into complex colored materials. The amino group can be oxidized to nitroso and nitro derivatives.
Q2: What are the typical stress conditions for inducing the degradation of this compound in a laboratory setting?
A2: Forced degradation studies are crucial for understanding the stability of pharmaceutical compounds. For acidic stress testing of this compound, it is recommended to begin with 0.1 M to 1.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature. If no significant degradation is observed, the temperature can be elevated to 50-60°C. The primary goal is to achieve a target degradation of 5-20% to ensure that the resulting degradation products are representative of likely impurities that could form under storage or processing conditions.
Q3: Which analytical techniques are most suitable for identifying and quantifying the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is optimal for the analysis of degradation products:
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High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying the parent compound and its degradation products. A stability-indicating method should be developed to ensure all degradants are resolved from the parent peak.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective for the structural elucidation of the degradation products. It provides valuable molecular weight and fragmentation information, which is crucial for identifying unknown degradants.
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation, while simultaneously quantifying the degradation products. To validate your method as stability-indicating, you must demonstrate specificity, meaning the method can resolve the API peak from all potential degradation products and impurities. This is typically achieved by performing forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) and demonstrating that the peaks of the degradation products do not interfere with the peak of the intact API.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under initial acidic stress conditions. | 1. The compound is highly stable under the applied conditions. 2. The concentration of the acid is too low. 3. The temperature is not high enough to accelerate the degradation. | 1. Increase the acid concentration (e.g., from 0.1 M to 1.0 M or higher). 2. Increase the temperature of the reaction (e.g., to 60-80°C). 3. Extend the duration of the stress testing. |
| Rapid and extensive degradation (>50%) observed, making it difficult to identify primary degradants. | 1. The stress conditions are too harsh. 2. The reaction time is too long. | 1. Decrease the acid concentration. 2. Lower the reaction temperature. 3. Reduce the exposure time to the stress condition. Analyze samples at earlier time points. |
| Appearance of multiple, poorly resolved peaks in the HPLC chromatogram. | 1. The HPLC method is not optimized for separating the degradation products. 2. The column is degrading or contaminated. 3. The sample is overloaded on the column. | 1. Optimize the HPLC method by adjusting the mobile phase composition (organic solvent ratio, pH), gradient profile, and column temperature. 2. Use a different column stationary phase (e.g., C18, Phenyl-Hexyl). 3. Flush the column with a strong solvent or replace it if necessary. 4. Reduce the injection volume or sample concentration. |
| Inconsistent or non-reproducible degradation results. | 1. Inconsistent preparation of stress samples (e.g., variations in acid concentration, temperature, or time). 2. Instability of degradation products after the stress reaction is stopped. 3. Variability in the analytical method. | 1. Ensure precise control over all experimental parameters. 2. Neutralize the samples immediately after the specified time point and store them at a low temperature (e.g., 2-8°C) before analysis. 3. Validate the analytical method for precision and robustness. |
| Mass balance is not achieved (sum of parent compound and degradation products is significantly less than 100%). | 1. Some degradation products are not being detected by the analytical method (e.g., they are not UV active at the chosen wavelength, or they are volatile). 2. Degradation products are precipitating out of the solution. 3. The parent compound or degradation products are irreversibly adsorbed onto the HPLC column. | 1. Use a photodiode array (PDA) detector to screen for absorbance at multiple wavelengths. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV. 3. Inspect the sample for any precipitates. If present, try to dissolve them in a suitable solvent and analyze. 4. Change the HPLC column or mobile phase to minimize adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To generate degradation products of this compound under acidic stress for identification and method development.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acidic Stress:
-
In a volumetric flask, mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of water.
-
-
Incubation:
-
Incubate both the stressed and control samples at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC-UV and/or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and photodiode array (PDA) detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 254 nm (or a wavelength of maximum absorbance for the parent compound).
Procedure:
-
Inject the control and stressed samples (from Protocol 1) into the HPLC system.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
If co-elution is observed, modify the gradient, mobile phase composition, or column chemistry to improve separation.
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Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following table is a template for summarizing quantitative data from a forced degradation study.
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 8 | 90.5 | 5.2 | 3.8 | 9.0 | 99.5 | |
| 24 | 75.2 | 12.1 | 11.5 | 23.6 | 98.8 | |
| 48 | 58.9 | 18.5 | 21.3 | 39.8 | 98.7 |
Visualizations
Caption: Plausible degradation pathways of this compound under acidic conditions.
Optimizing reaction conditions for 7-Methoxynaphthalen-1-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 7-Methoxynaphthalen-1-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Synthesis Overview
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant Agomelatine. The two primary synthetic routes to this compound are:
-
Route A: Nitration and Reduction. This classical approach involves the nitration of a methoxynaphthalene precursor followed by the reduction of the resulting nitro group to an amine.
-
Route B: Buchwald-Hartwig Amination. This modern palladium-catalyzed cross-coupling reaction forms the C-N bond directly by reacting a halo-substituted methoxynaphthalene with an ammonia surrogate.
The following sections provide detailed protocols and troubleshooting for both routes.
Route A: Synthesis via Nitration and Reduction
This two-step synthesis involves the nitration of 2-methoxynaphthalene to form 7-methoxy-1-nitronaphthalene, followed by the reduction of the nitro group to the desired amine.
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Experimental Protocol: Route A
Step 1: Synthesis of 7-Methoxy-1-nitronaphthalene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxynaphthalene (1 equivalent) in a suitable solvent such as acetic anhydride or a mixture of acetic acid and sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly into a beaker of crushed ice with stirring. The crude product will precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxy-1-nitronaphthalene (1 equivalent) and a suitable solvent (e.g., ethanol, water, or a mixture).
-
Reduction (Method 1: Iron in Acidic Medium - Bechamp Reduction): Add iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid or ammonium chloride. Heat the mixture to reflux and stir vigorously.
-
Reduction (Method 2: Catalytic Hydrogenation): Alternatively, dissolve the nitro compound in a suitable solvent like ethanol or ethyl acetate and add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC. The reaction time can vary from a few hours to overnight depending on the method and scale.
-
Work-up:
-
Method 1: After completion, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Make the filtrate alkaline with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate the amine.
-
Method 2: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
-
Isolation and Purification: Evaporate the solvent under reduced pressure. The crude amine can be purified by extraction with an organic solvent, followed by drying and evaporation. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Troubleshooting Guide: Route A
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitration step | Incomplete reaction. | - Increase reaction time or temperature slightly (monitor for side products).- Ensure efficient stirring. |
| Formation of multiple isomers. | - Maintain a low temperature (0-5 °C) during the addition of the nitrating agent.- Use a milder nitrating agent or different solvent system. | |
| Loss of product during work-up. | - Ensure complete precipitation by using a sufficient amount of ice.- Wash the precipitate with ice-cold water to minimize dissolution. | |
| Incomplete reduction of the nitro group | Inactive reducing agent/catalyst. | - Use fresh, high-quality reducing agents.- For catalytic hydrogenation, ensure the catalyst is not poisoned and increase catalyst loading if necessary. |
| Poor solubility of the starting material. | - Choose a solvent in which the nitro compound is more soluble.- For catalytic hydrogenation, a co-solvent system (e.g., ethanol/water) might be beneficial. | |
| Formation of side products during reduction (e.g., azo, azoxy compounds) | Over-reduction or side reactions. | - Carefully control the reaction temperature.- Use a milder reducing agent or optimize the stoichiometry of the reducing agent. |
| Difficulty in purifying the final amine | The amine is sticking to the silica gel column. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.- Consider using an amine-functionalized silica column or reverse-phase chromatography. |
| The product is contaminated with residual metals. | - Perform an acid-base workup to separate the amine from neutral impurities.- Wash the organic layer thoroughly during extraction. |
FAQs: Route A
Q1: What is the expected regioselectivity of the nitration of 2-methoxynaphthalene?
A1: The nitration of 2-methoxynaphthalene is directed by the activating methoxy group. The major product is typically the 1-nitro isomer due to electronic and steric factors. However, the formation of other isomers is possible, and the reaction conditions, particularly temperature, must be carefully controlled to maximize the yield of the desired 7-methoxy-1-nitronaphthalene.
Q2: Which reduction method is preferable for the nitro group?
A2: The choice of reduction method depends on the scale of the reaction and the available equipment. The Bechamp reduction (Fe/HCl) is a classic, robust, and inexpensive method suitable for large-scale synthesis. Catalytic hydrogenation is often cleaner and proceeds under milder conditions but requires a source of hydrogen and a precious metal catalyst.
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the reaction can be monitored by TLC. The starting nitro compound is typically more nonpolar than the resulting amine. A stain that is active for amines (e.g., ninhydrin) can be used to visualize the product spot on the TLC plate. HPLC is also a very effective method for monitoring the reaction.
Route B: Synthesis via Buchwald-Hartwig Amination
This route involves the palladium-catalyzed coupling of a 1-halo-7-methoxynaphthalene with an ammonia surrogate, followed by hydrolysis to yield the primary amine.
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol: Route B
Step 1: Buchwald-Hartwig Coupling with Benzophenone Imine
-
Reaction Setup: In an oven-dried Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-7-methoxynaphthalene (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%).
-
Addition of Reagents: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equivalents). Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Execution: Add a degassed anhydrous solvent (e.g., toluene or dioxane) followed by the ammonia surrogate, benzophenone imine (1.1-1.2 equivalents), via syringe. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with the same solvent.
Step 2: Hydrolysis of the Imine
-
Acidic Treatment: Concentrate the filtrate from the previous step under reduced pressure. Dissolve the crude imine intermediate in a solvent like tetrahydrofuran (THF). Add an aqueous solution of a strong acid (e.g., 2M HCl) and stir vigorously at room temperature for 2-4 hours.
-
Neutralization and Extraction: Monitor the hydrolysis by TLC. Once complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Troubleshooting Guide: Route B
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst. | - Use a pre-catalyst for more reliable generation of the active Pd(0) species.- Ensure anhydrous and anaerobic conditions are strictly maintained. |
| Unsuitable ligand. | - Screen different phosphine ligands. Bulky, electron-rich ligands are often effective. | |
| Insufficiently strong base. | - For less reactive aryl halides, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary. | |
| Formation of hydrodehalogenated byproduct | Side reaction of β-hydride elimination. | - Optimize the choice of ligand and reaction temperature. Some ligands are known to suppress this side reaction.- Lowering the reaction temperature may reduce the rate of β-hydride elimination. |
| Incomplete hydrolysis of the imine | Insufficient acid or reaction time. | - Increase the concentration of the acid or the reaction time for the hydrolysis step.- Ensure vigorous stirring to facilitate the reaction between the two phases. |
| Difficulty in removing the ligand and its oxide | Co-elution with the product during chromatography. | - Optimize the chromatographic conditions (e.g., different solvent system).- Consider an acidic wash during the work-up to remove the basic amine product, leaving the neutral ligand impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and re-extracting. |
FAQs: Route B
Q1: Why is an ammonia surrogate used instead of ammonia directly?
A1: Direct coupling with ammonia can be challenging due to its volatility and its tendency to form stable complexes with the palladium catalyst, which can inhibit the catalytic cycle. Ammonia surrogates like benzophenone imine or lithium bis(trimethylsilyl)amide are easier to handle and often provide higher yields of the primary amine after a subsequent hydrolysis step.
Q2: What is the role of the phosphine ligand in the Buchwald-Hartwig amination?
A2: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl halide, and facilitating the reductive elimination to form the C-N bond. The steric and electronic properties of the ligand significantly influence the efficiency and selectivity of the reaction.
Q3: Can I use other halo-substituted naphthalenes for this reaction?
A3: Yes, other aryl halides such as chlorides and iodides can be used. The reactivity generally follows the order I > Br > Cl. Aryl chlorides are often less reactive and may require more forcing conditions or specialized catalyst systems. Aryl iodides can sometimes inhibit the catalyst, so the reaction conditions may need to be adjusted.
Data Presentation
The following tables summarize typical reaction conditions for the key steps in the synthesis of this compound.
Table 1: Typical Conditions for the Nitration of 2-Methoxynaphthalene
| Parameter | Condition |
| Nitrating Agent | HNO₃ / H₂SO₄ |
| Solvent | Acetic Anhydride / Acetic Acid |
| Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
| Typical Yield | 60-80% |
Table 2: Comparison of Reduction Methods for 7-Methoxy-1-nitronaphthalene
| Parameter | Iron/HCl (Bechamp) | Catalytic Hydrogenation (H₂/Pd-C) |
| Reducing Agent | Iron powder, HCl (cat.) | H₂, 5-10% Pd/C |
| Solvent | Ethanol/Water | Ethanol or Ethyl Acetate |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2-6 hours | 4-16 hours |
| Typical Yield | 70-90% | 85-95% |
Table 3: Typical Conditions for Buchwald-Hartwig Amination of 1-Bromo-7-methoxynaphthalene
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos or BINAP (2-4 mol%) |
| Base | NaOtBu (1.2-1.5 equiv.) |
| Ammonia Surrogate | Benzophenone imine (1.1-1.2 equiv.) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield (after hydrolysis) | 75-90% |
Technical Support Center: Removal of Impurities from 7-Methoxynaphthalen-1-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of 7-Methoxynaphthalen-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities I might encounter during the synthesis of this compound?
A1: Depending on the synthetic route employed, several impurities can be formed. The two primary routes are the reduction of 7-methoxy-1-nitronaphthalene and the Buchwald-Hartwig amination of 1-bromo-7-methoxynaphthalene.
-
From Reduction of 7-methoxy-1-nitronaphthalene:
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Unreacted Starting Material (7-methoxy-1-nitronaphthalene): Incomplete reduction is a common source of this impurity.
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Over-reduction Products: In some cases, the methoxy group can be susceptible to reduction, leading to the formation of naphthalen-1-amine.
-
Intermediates: Depending on the reducing agent and reaction conditions, partially reduced intermediates such as nitroso or hydroxylamine species may be present.
-
-
From Buchwald-Hartwig Amination:
-
Unreacted Starting Material (1-bromo-7-methoxynaphthalene): Incomplete coupling reaction will leave this starting material in your crude product.
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Hydrodehalogenation Product (7-methoxynaphthalene): A common side reaction in palladium-catalyzed couplings where the bromine atom is replaced by a hydrogen atom.[1]
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Secondary and Tertiary Amines: If the amine source is not carefully controlled, side reactions can lead to the formation of bis(7-methoxynaphthalen-1-yl)amine (a secondary amine) or even tris(7-methoxynaphthalen-1-yl)amine (a tertiary amine). This is a known issue in amination reactions.
-
Ligand and Catalyst Residues: Residual palladium catalyst and phosphine ligands from the reaction can contaminate the final product.
-
Q2: My reaction is complete, but the purity of my this compound is low. How can I purify it?
A2: Several standard purification techniques can be employed to improve the purity of this compound. The choice of method will depend on the nature of the impurities.
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Acid-Base Extraction: This is a highly effective method for separating the basic this compound from neutral or acidic impurities.
-
Recrystallization: This technique is excellent for removing small amounts of impurities and for obtaining a highly crystalline final product.
-
Flash Column Chromatography: This is a versatile method for separating the desired product from a wide range of impurities, especially those with different polarities.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical effectiveness of different purification methods for removing common impurities from this compound reaction mixtures. The purity levels are indicative and can vary based on the initial crude purity and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Key Impurities Removed |
| Acid-Base Extraction | 80-90% | 95-98% | Unreacted neutral starting materials (e.g., 1-bromo-7-methoxynaphthalene), hydrodehalogenation products, and some catalyst residues. |
| Recrystallization | 95-98% | >99% | Small amounts of structurally similar impurities and colored byproducts. |
| Flash Column Chromatography | 70-90% | >98% | A wide range of impurities with different polarities, including starting materials, side-products, and catalyst residues. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Hydrochloric acid (HCl)
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1 M Sodium hydroxide (NaOH)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated amine salt will move to the aqueous layer (bottom layer).
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral impurities, can be discarded or further processed if it contains valuable byproducts.
-
Basification: To the aqueous layer containing the amine salt, slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate out of the solution.
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Re-extraction: Transfer the basified aqueous solution back to the separatory funnel and extract with two portions of fresh diethyl ether.
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Combine and Dry: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol is suitable for further purifying this compound that is already of moderate purity.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent like methanol or a mixture of ethanol and water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
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Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure this compound.
Protocol 3: Flash Column Chromatography
This protocol is effective for separating a mixture with multiple components of varying polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
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Ethyl acetate
-
Glass column for flash chromatography
-
Compressed air or nitrogen source
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Test tubes or fraction collector
Procedure:
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A mixture of hexane and ethyl acetate is a common starting point. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased (by increasing the percentage of ethyl acetate), is often effective.
-
Fraction Collection: Collect the eluting solvent in small fractions using test tubes or a fraction collector.
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Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for selecting a purification method based on impurity type.
References
7-Methoxynaphthalen-1-amine stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Methoxynaphthalen-1-amine in solution. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered with the stability of this compound in solution, providing potential causes and actionable solutions.
Issue 1: Discoloration of this compound solution upon storage (e.g., turning yellow, brown, or purple).
-
Question: My solution of this compound, which was initially colorless, has developed a yellow/brown color after a short period. What is the cause, and how can I prevent this?
-
Answer:
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Potential Cause: Aromatic amines, including this compound, are susceptible to oxidation, which is a primary cause of discoloration. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The electron-donating methoxy group on the naphthalene ring can increase the molecule's susceptibility to oxidation compared to unsubstituted naphthalenamines. The colored products are often the result of the formation of quinone-imine structures and subsequent polymerization.
-
Troubleshooting & Prevention:
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Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Aromatic amines can undergo photodegradation.
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Solvent Purity: Use high-purity, degassed solvents to prepare your solutions. Peroxides in older ether-type solvents can initiate oxidation.
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Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation. However, always check the solubility of the compound at lower temperatures to avoid precipitation.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with downstream experiments must be verified.
-
-
Issue 2: Inconsistent results or loss of potency in assays using this compound solutions.
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Question: I am observing a decrease in the expected activity or inconsistent results in my experiments over time. Could this be related to the stability of my this compound stock solution?
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Answer:
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Potential Cause: Yes, the degradation of this compound in your stock solution is a likely cause. Degradation leads to a lower concentration of the active compound and the formation of impurities that could interfere with your assay. The rate of degradation can be influenced by solvent, pH, temperature, and exposure to light and air.
-
Troubleshooting & Prevention:
-
Fresh Solutions: Prepare fresh solutions of this compound for each experiment, or at least on a frequent basis. Avoid using old stock solutions.
-
Stability-Indicating Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to check the purity and concentration of your solution before use.
-
pH Control: The stability of aromatic amines can be pH-dependent. If your experimental conditions allow, buffer the solution to a pH where the compound is most stable. Generally, acidic conditions can increase the stability of amines by protonating the amino group, making it less susceptible to oxidation. However, extreme pH values can lead to hydrolysis of other functional groups or degradation.
-
Solvent Selection: The choice of solvent can significantly impact stability. For example, some aromatic amines show greater stability in aprotic solvents compared to protic solvents. Preliminary stability studies in your intended solvent system are recommended.
-
-
Issue 3: Appearance of unexpected peaks in chromatograms during analysis.
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Question: When analyzing my this compound sample by HPLC, I see new peaks that were not present in the freshly prepared sample. What are these, and how can I identify them?
-
Answer:
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Potential Cause: These new peaks are likely degradation products of this compound. As discussed, the compound can degrade through oxidation, hydrolysis, or photodegradation, leading to a variety of byproducts.
-
Troubleshooting & Identification:
-
Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies. By intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, light), you can generate the degradation products in higher concentrations, which facilitates their characterization.
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LC-MS/MS Analysis: The most powerful tool for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS). This technique can provide the molecular weight of the degradation products and fragmentation patterns, which are crucial for structure elucidation.
-
Mass Balance: In your HPLC analysis, a good "mass balance" (where the sum of the area of the parent peak and all degradation peaks remains constant over time) indicates that all major degradation products are being detected. A poor mass balance might suggest that some degradation products are not being detected by your current method (e.g., they are volatile or lack a chromophore).
-
-
Quantitative Data on Stability
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a representative summary of expected degradation under typical forced degradation conditions for a methoxy-substituted aromatic amine. These values are illustrative and should be confirmed experimentally for your specific conditions.
| Stress Condition | Duration | Temperature | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 24 hours | 60 °C | 5 - 15% | N-acetylated impurities, products of ether cleavage |
| 0.1 M HCl | ||||
| Base Hydrolysis | 24 hours | 60 °C | < 5% | Minimal degradation expected |
| 0.1 M NaOH | ||||
| Oxidative | 8 hours | Room Temp | 10 - 25% | N-oxides, Quinone-imines, Polymeric products |
| 3% H₂O₂ | ||||
| Thermal | 48 hours | 80 °C | < 10% | Oxidative and other minor degradation products |
| (Solid State) | ||||
| Photolytic | 24 hours | Room Temp | 5 - 20% | Oxidized and photodimerized products |
| ICH guidelines |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 8 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. At the end of the study, dissolve the solid in the solvent to the original stock concentration.
-
Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with a wide range of polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. A mass spectrometer (MS) detector is highly recommended for identifying degradation products.
-
Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak and all major degradation product peaks.
-
Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway of this compound
The following diagram illustrates a plausible degradation pathway for this compound under oxidative and photolytic stress conditions. The primary site of oxidation is the electron-rich amino group and the aromatic ring.
Caption: Plausible degradation pathways for this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in performing a comprehensive stability study of this compound in solution.
Caption: General workflow for conducting stability studies.
Troubleshooting Logic for Solution Instability
This diagram provides a logical flow for troubleshooting observed instability issues with this compound solutions.
Caption: Troubleshooting decision tree for solution stability issues.
Troubleshooting fluorescence quenching with naphthalenamine probes
Welcome to the Technical Support Center for naphthalenamine-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding fluorescence quenching and other common experimental issues.
Troubleshooting Guide: Low or Unstable Fluorescence Signal
A diminished or unstable fluorescence signal is a common issue. Use the following guide to diagnose and resolve the potential causes.
| Symptom | Possible Cause | Recommended Solution |
| No signal or very weak signal from the start | Incorrect Probe Concentration: Concentration is too low for detection or so high that it causes aggregation-induced quenching.[1][2] | Perform a concentration titration to find the optimal working concentration (e.g., typically in the 1-10 µM range for many applications).[1][2] |
| Inappropriate Buffer Conditions (pH): The fluorescence of many naphthalenamine probes is pH-sensitive.[1][2][3][4] | Verify the optimal pH range for your specific probe from the product datasheet. Use a stable buffer system to maintain the optimal pH throughout the experiment.[1] | |
| Suboptimal Instrument Settings: Incorrect excitation/emission wavelengths or detector gain settings. | Ensure the instrument's excitation and emission wavelengths match the probe's spectral properties in your specific experimental buffer. Adjust the detector gain appropriately.[2] | |
| Presence of Quenchers: Dissolved molecular oxygen, heavy atoms (e.g., iodine, bromine), or certain metal ions (e.g., Fe³⁺, Cu²⁺) can quench fluorescence.[1][2][5] | Degas solvents by sparging with an inert gas (e.g., nitrogen, argon) or using freeze-pump-thaw cycles.[1][6] If metal ion contamination is suspected, consider adding a chelating agent.[2] | |
| Signal fades quickly during observation | Photobleaching: Irreversible photochemical destruction of the fluorophore by the excitation light.[1][2] | Reduce the intensity of the excitation light using neutral density filters.[2] Minimize the duration of light exposure by using shutters and acquiring images efficiently.[1][2] For fixed samples, use an antifade mounting medium.[2][7] |
| High background fluorescence | Excess Unbound Probe: Too much probe that has not been washed away. | Optimize washing steps to thoroughly remove any unbound probe.[2][8] |
| Non-specific Binding: The probe is binding to unintended targets or surfaces. | If applicable, include a blocking step in your protocol (e.g., with Bovine Serum Albumin, BSA).[2] | |
| Autofluorescence: Intrinsic fluorescence from the sample or media. | Image an unstained control sample to determine the level of autofluorescence and apply appropriate background correction.[2] | |
| Shift in emission wavelength | Solvatochromism: The polarity of the solvent is affecting the probe's electronic structure.[1] | Be aware that increasing solvent polarity can cause a red shift (longer wavelength) in the emission spectrum.[1] Confirm the spectral properties of your probe in your specific solvent system. If possible, consider using a less polar solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fluorescence quenching with naphthalenamine probes?
A1: Fluorescence quenching can occur via two main mechanisms:
-
Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, such as dissolved oxygen, in the solution. This process is dependent on diffusion and is influenced by temperature and viscosity.[9]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This type of quenching is not dependent on diffusion.[9][10]
Q2: How can I differentiate between dynamic and static quenching?
A2: You can distinguish between these two mechanisms through temperature-dependent fluorescence measurements or by measuring the fluorescence lifetime:
-
Effect of Temperature: In dynamic quenching, an increase in temperature typically leads to more quenching because of higher diffusion rates.[9] Conversely, in static quenching, a temperature increase may lead to less quenching as the non-fluorescent complex can become less stable.[9]
-
Fluorescence Lifetime: Dynamic quenching reduces the fluorescence lifetime of the probe because it affects the excited state. Static quenching does not alter the fluorescence lifetime of the uncomplexed fluorophore.[9]
Q3: What is a Stern-Volmer plot and how is it used?
A3: A Stern-Volmer plot is a graphical method used to analyze quenching data. It plots the ratio of the fluorescence intensities in the absence (I₀) and presence (I) of a quencher against the quencher concentration ([Q]). The relationship is described by the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant. A linear plot often indicates that a single type of quenching mechanism (either dynamic or static) is occurring.[9]
Q4: Why is my fluorescence signal decreasing as I increase the probe concentration?
A4: This phenomenon is likely due to aggregation-caused quenching (ACQ) or self-quenching.[1][11] At high concentrations, naphthalenamine probes can form aggregates, which are often non-fluorescent or weakly fluorescent, leading to a decrease in the overall signal intensity.[1][12] To mitigate this, it is crucial to determine the optimal concentration range where fluorescence intensity is linearly proportional to the concentration by performing a concentration titration.[1]
Q5: How can I minimize photobleaching during my experiments?
A5: Photobleaching is the irreversible destruction of a fluorophore by light.[13][14] To minimize it:
-
Reduce Excitation Light Intensity: Use the lowest light intensity that still provides an adequate signal-to-noise ratio.[1][15]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light to the minimum time required for data acquisition.[1][2][15]
-
Use Antifade Reagents: For fixed samples, incorporate commercially available antifade reagents into the mounting medium.[2][7][15] These reagents often work by scavenging oxygen and free radicals.[2]
-
Choose Photostable Probes: When possible, select probes that are inherently more resistant to photobleaching.[2]
Experimental Protocols
Protocol 1: Concentration Titration for Optimal Probe Concentration
Objective: To determine the optimal working concentration of the naphthalenamine probe that provides a strong signal with minimal self-quenching.
Materials:
-
Naphthalenamine probe stock solution (e.g., 1-10 mM in DMSO or DMF)[1]
-
Appropriate experimental buffer (e.g., PBS, HEPES)[1]
-
Multi-well plate (e.g., 96-well black plate for fluorescence) or cuvettes
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare a series of dilutions of the naphthalenamine probe in the experimental buffer, ranging from a high concentration (e.g., 50 µM) down to a very low concentration (e.g., 0.1 µM).
-
Transfer the dilutions to the wells of the microplate or individual cuvettes.
-
Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths for the probe.
-
Plot the fluorescence intensity as a function of the probe concentration.
-
Interpretation: Identify the concentration range where the fluorescence intensity increases linearly with concentration. The optimal working concentration will be within this linear range, typically at the higher end, before the plot begins to plateau or decrease, which indicates the onset of self-quenching.[12]
Protocol 2: Removal of Dissolved Oxygen from Solvents
Objective: To minimize fluorescence quenching caused by dissolved molecular oxygen.
Method A: Purging with Inert Gas
-
Prepare your sample in a cuvette or vial.
-
Insert a long needle connected to a nitrogen or argon gas line into the solution, ensuring the needle tip is below the liquid surface.
-
Provide a second, shorter needle to act as a vent.
-
Gently bubble the inert gas through the solution for 10-15 minutes.[6]
-
Promptly seal the container and proceed with the fluorescence measurement.
Method B: Freeze-Pump-Thaw Cycles
-
Place your sample in a sealable flask that is connected to a vacuum line.
-
Freeze the sample using liquid nitrogen.
-
Open the flask to the vacuum to remove air from the headspace above the frozen sample.
-
Close the flask and allow the sample to thaw completely. Dissolved gases will bubble out of the solution.
-
Repeat this freeze-pump-thaw cycle 3-4 times for thorough deoxygenation.[6]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
Technical Support Center: 7-Methoxynaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the oxidation of 7-Methoxynaphthalen-1-amine during your experiments. Aromatic amines are susceptible to oxidation, which can lead to sample degradation and impact experimental outcomes. By following the guidelines outlined below, you can ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned brown. What does this mean?
A1: A brown coloration is a common indicator of oxidation. Naphthylamines and their derivatives are known to change color upon exposure to air and light due to the formation of oxidation products.[1] If your solution has changed color, it is likely that the compound has started to degrade.
Q2: How should I properly store this compound to prevent oxidation?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[2] The container should be tightly sealed to prevent exposure to air and moisture.[2][3] For long-term storage, refrigeration or freezing under an inert gas like argon or nitrogen is recommended.
Q3: What is the best way to handle this compound during an experiment to avoid oxidation?
A3: Handling the compound under an inert atmosphere is the most effective way to prevent oxidation. This can be achieved using a glovebox or a Schlenk line.[4] These techniques allow you to manipulate the compound in an environment free of oxygen and moisture. If these are not available, handle the compound quickly and minimize its exposure to air.
Q4: Are there any recommended antioxidants I can add to my solution to prevent the oxidation of this compound?
A4: While specific studies on antioxidants for this compound are limited, antioxidants are commonly used to stabilize aromatic amines. For air sampling of N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine, filters treated with L-ascorbic acid (Vitamin C) were used to prevent oxidation, suggesting it could be a compatible antioxidant.[5] Other common antioxidants for organic compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). However, the compatibility and effectiveness of any antioxidant should be experimentally verified for your specific application to avoid interference with your downstream processes.
Q5: What are the likely degradation products if my this compound oxidizes?
A5: The oxidation of aromatic amines can lead to a variety of products. For naphthylamines, oxidation can result in the formation of naphthoquinones.[1][6][7] The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric compounds. The exact degradation products will depend on the specific oxidizing conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution Discoloration (e.g., turning yellow or brown) | Oxidation of the amine due to exposure to air and/or light. | 1. Prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen). 2. Use amber vials or wrap containers in aluminum foil to protect from light.[2] 3. Consider adding a compatible antioxidant after verifying its suitability for your experiment. |
| Inconsistent Experimental Results | Degradation of this compound leading to lower effective concentration or interfering byproducts. | 1. Implement inert atmosphere techniques (glovebox or Schlenk line) for all handling steps. 2. Degas solvents prior to use to remove dissolved oxygen. 3. Verify the purity of your compound before each experiment using an appropriate analytical technique (e.g., HPLC, GC-MS). |
| Precipitate Formation in Solution | Formation of insoluble polymeric oxidation products. | 1. Filter the solution before use, but be aware that this removes some of the original compound. 2. Address the root cause of oxidation by improving storage and handling procedures. |
Experimental Protocols
Protocol 1: Handling this compound using a Schlenk Line
This protocol outlines the basic steps for safely handling this compound in a reaction setup to prevent oxidation.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and then cooled under a stream of inert gas (argon or nitrogen).
-
System Assembly: Assemble the reaction apparatus (e.g., flask, condenser) while still hot and immediately connect it to the Schlenk line.
-
Purging the System: Evacuate the apparatus using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition:
-
Solids: If this compound is a solid, add it to the flask under a positive flow of inert gas.
-
Liquids/Solutions: If you have a solution of the amine, transfer it to the reaction flask via a cannula or a gas-tight syringe.
-
-
Solvent Addition: Use a degassed solvent. Transfer the solvent to the reaction flask using a cannula or a gas-tight syringe.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be monitored using an oil bubbler attached to the Schlenk line.
-
Work-up: Conduct the reaction work-up and product isolation under an inert atmosphere whenever possible.
Protocol 2: Degassing Solvents by the Freeze-Pump-Thaw Method
This method is highly effective for removing dissolved oxygen from solvents.
-
Choose the Right Flask: Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze: Immerse the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.
-
Pump: With the solvent still frozen, open the stopcock to the vacuum line and evacuate the headspace for several minutes.
-
Thaw: Close the stopcock to the vacuum and remove the flask from the cold bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the solvent.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gas has been removed.
-
Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The degassed solvent is now ready for use.
Visualizations
Caption: Workflow for handling this compound to prevent oxidation.
Caption: Factors causing oxidation and corresponding prevention methods.
References
- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. osha.gov [osha.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Scaling Up the Production of 7-Methoxynaphthalen-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 7-Methoxynaphthalen-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis routes start from either 7-methoxy-1-tetralone or 7-methoxy-naphthalen-2-ol. The route from 7-methoxy-1-tetralone often involves a dehydration cyanation followed by dehydrogenated aromatization.[1] The synthesis from 7-methoxy-naphthalen-2-ol is advantageous as it avoids a separate aromatization step, which can be challenging on an industrial scale.[2]
Q2: What are the primary applications of this compound?
A2: this compound is a crucial intermediate in the synthesis of various pharmaceuticals. Its most notable application is as a key precursor in the production of the antidepressant drug Agomelatine.[1]
Q3: What are the key physical and chemical properties of this compound?
A3: this compound has a molecular formula of C11H11NO and a molecular weight of approximately 173.21 g/mol .[1] It is typically a solid at room temperature. For detailed spectroscopic data, it is recommended to consult analytical resources.
Q4: Are there any specific safety precautions to consider when handling this compound and its precursors?
A4: As with any chemical synthesis, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The synthesis may involve hazardous reagents and solvents. It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and to perform the reactions in a well-ventilated fume hood.
Troubleshooting Guide
Low Reaction Yield
Q5: My reaction yield for the amination of a 7-methoxynaphthalene precursor is consistently low. What are the potential causes and solutions?
A5: Low yields in amination reactions, such as the Buchwald-Hartwig amination, can stem from several factors:
-
Choice of Halide: Aryl chlorides can be less reactive than bromides or iodides in Buchwald-Hartwig couplings. If using a chloride, consider switching to a bromide or iodide precursor for improved oxidative addition.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky phosphine ligands are often required for the amination of aryl chlorides to achieve reasonable yields.[3] Experiment with different catalyst/ligand combinations, such as using precatalysts for cleaner active species formation.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. Ensure the base is fresh and added under anhydrous conditions.
-
Solvent and Temperature: The reaction solvent and temperature are crucial parameters. Solvents like toluene and dioxane are frequently used. The reaction temperature can range from room temperature to over 100°C.[3] Optimizing these conditions through screening experiments is recommended.
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. If the reaction stalls, a gentle increase in temperature or the addition of more catalyst might be necessary.
Impurity Formation
Q6: I am observing significant impurity peaks in the HPLC analysis of my crude this compound. What are the likely impurities and how can I minimize them?
A6: Impurity formation is a common challenge in multi-step syntheses. Potential impurities and mitigation strategies include:
-
Over-alkylation/Di-arylation: In amination reactions, the product amine can sometimes react further with the aryl halide to form a diarylamine impurity. This can be minimized by using a slight excess of the amine nucleophile and carefully controlling the reaction time.
-
Side Reactions from Starting Materials: Impurities in the starting materials will carry through the synthesis. Ensure the purity of your precursors before starting the reaction. For instance, in the synthesis from 7-methoxy-1-tetralone, impurities in the tetralone can lead to side products.
-
Dehalogenation: In palladium-catalyzed reactions, dehalogenation of the aryl halide can occur as a side reaction, leading to the formation of 7-methoxynaphthalene. Optimizing the ligand and reaction conditions can help to suppress this side reaction.
-
Formation of Phenolic Impurities: In some cases, cleavage of the methoxy group can lead to the formation of corresponding phenolic impurities. This is more likely to occur under harsh acidic or basic conditions.
Q7: How can I effectively purify crude this compound to remove persistent impurities?
A7: The purification of aromatic amines can be challenging due to their basic nature. Here are some effective purification strategies:
-
Column Chromatography: Flash column chromatography is a common method for purifying amines.
-
Normal Phase: Using silica gel, a common issue is the strong interaction between the basic amine and the acidic silica, which can lead to tailing and product loss. To mitigate this, you can add a small amount of a competing amine, like triethylamine (TEA), to the eluent. Alternatively, using a more basic stationary phase like alumina or an amine-functionalized silica can be effective.
-
Reversed Phase: Reversed-phase chromatography can also be employed. Adjusting the pH of the mobile phase to be alkaline will keep the amine in its free-base form, making it more lipophilic and improving retention and separation.[4]
-
-
Acid-Base Extraction: An acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and extract with an aqueous acid solution (e.g., 10% HCl). The basic amine will be protonated and move into the aqueous phase, leaving non-basic organic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound Precursors
| Starting Material | Key Intermediate | Reagents & Conditions | Reported Yield | Reference |
| 7-methoxy-1-tetralone | (7-methoxy-1-naphthyl)acetonitrile | Cyanoacetic acid, aniline, heptanoic acid, toluene, reflux | 91% | US7476751B2 |
| 7-methoxy-naphthalen-2-ol | 1-formyl-7-methoxynaphthalen-2-yl 4-methylbenzenesulphonate | Dichloromethane, triethylamine, tosyl chloride | 65% | US9701608B2 |
| 7-methoxy-1-naphthoic acid | (7-methoxy-1-naphthyl)methanol | 1M BH3-THF, THF, 5°C to RT | 91% | US8436206B2 |
Note: The yields reported are for the formation of the intermediate, not the final this compound product.
Experimental Protocols
Protocol 1: Synthesis of (7-methoxy-1-naphthyl)acetonitrile from 7-methoxy-1-tetralone
This protocol is adapted from a patented industrial process.
Materials:
-
7-methoxy-1-tetralone
-
Cyanoacetic acid
-
Aniline
-
Heptanoic acid
-
Toluene
-
Ethanol/water (80/20) mixture for recrystallization
Procedure:
-
In a suitable reactor, charge 7-methoxy-1-tetralone, cyanoacetic acid, heptanoic acid, and aniline in toluene.
-
Heat the mixture to reflux.
-
Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) until all the starting material has been consumed.
-
Cool the reaction mixture to ambient temperature and filter.
-
Evaporate the toluene from the filtrate.
-
Recrystallize the resulting solid residue from an ethanol/water (80/20) mixture to yield (7-methoxy-1-naphthyl)acetonitrile.
Protocol 2: General Procedure for Purification of Aromatic Amines by Acid-Base Extraction
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
10% aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution or sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the crude amine in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add 10% aqueous HCl solution and shake vigorously. Allow the layers to separate.
-
Collect the aqueous layer. The protonated amine is now in the aqueous phase.
-
Repeat the extraction of the organic layer with fresh 10% aqueous HCl to ensure complete recovery of the amine.
-
Combine the aqueous extracts and slowly add saturated aqueous NaHCO3 or NaOH solution until the solution is basic (check with pH paper). The free amine will precipitate or form an oily layer.
-
Extract the basified aqueous solution with fresh organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for addressing low yield or impurity issues.
References
- 1. CAS 5302-79-4 | this compound - Synblock [synblock.com]
- 2. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. 7-Methoxynaphthalen-1-ol | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 7-Methoxynaphthalen-1-amine and its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, naphthalenamine derivatives serve as crucial building blocks for a diverse array of bioactive molecules. This guide provides a comprehensive comparison of 7-Methoxynaphthalen-1-amine against its well-studied isomers, 1-Naphthylamine and 2-Naphthylamine, with a focus on their physicochemical properties, reactivity, metabolic pathways, toxicity, and the pharmacological activities of their derivatives. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their selection and application of these key chemical entities.
Physicochemical Properties: A Tale of Three Isomers
The position of the amino and methoxy groups on the naphthalene scaffold significantly influences the physicochemical properties of these isomers, which in turn dictates their solubility, absorption, and distribution characteristics. A summary of key properties is presented in Table 1.
| Property | This compound | 1-Naphthylamine | 2-Naphthylamine |
| Molecular Formula | C₁₁H₁₁NO[1] | C₁₀H₉N[2] | C₁₀H₉N[3] |
| Molecular Weight | 173.21 g/mol [1] | 143.19 g/mol [2] | 143.19 g/mol [3] |
| Melting Point (°C) | Not available | 47-50 | 111-113 |
| Boiling Point (°C) | Not available | 301 | 306 |
| Aqueous Solubility | Not available | Insoluble | Slightly soluble in hot water |
| logP (predicted) | 2.6[4] | 2.25 | 2.25 |
| pKa | Not available | 3.92 | 4.16 |
Table 1: Physicochemical Properties of Naphthalenamine Isomers
Reactivity in Chemical Synthesis: Focus on N-Acylation
N-acylation is a fundamental transformation for naphthalenamines, often serving as a key step in the synthesis of pharmaceuticals and other functional molecules. The reactivity of the amino group is influenced by the electronic effects of the substituents on the naphthalene ring.
Experimental Protocol: General N-Acylation of Naphthalenamines
A common method for the N-acylation of naphthalenamines involves their reaction with an acylating agent, such as acetic anhydride or an acyl chloride, often in the presence of a base or catalyst.
Materials:
-
Naphthalenamine isomer (1 equivalent)
-
Acetic anhydride (1.1 equivalents)
-
Pyridine (as solvent and base)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the naphthalenamine isomer in pyridine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the N-acetylated product.
The reactivity of this compound in N-acylation is crucial for the synthesis of the antidepressant Agomelatine. The presence of the electron-donating methoxy group at the 7-position is expected to increase the electron density on the naphthalene ring system, potentially modulating the nucleophilicity of the amino group at the 1-position. While direct comparative kinetic studies are scarce, the successful synthesis of Agomelatine precursors from this compound demonstrates its utility in such reactions. In contrast, 1-Naphthylamine and 2-Naphthylamine readily undergo N-acylation, a reaction well-documented in organic synthesis literature.
Metabolic Pathways: A Fork in the Road to Bioactivation or Detoxification
The metabolism of naphthalenamines is a critical determinant of their biological activity and toxicity. The primary routes of metabolism involve cytochrome P450 (CYP) enzymes, leading to either detoxification or bioactivation to reactive intermediates.
1-Naphthylamine and 2-Naphthylamine Metabolism:
The metabolic pathways of 1- and 2-naphthylamine have been extensively studied. The key metabolic steps include N-hydroxylation, N-acetylation, and ring oxidation. N-hydroxylation, catalyzed by CYP enzymes, is a critical activation step, particularly for 2-naphthylamine, leading to the formation of a carcinogenic metabolite. This N-hydroxy metabolite can then be conjugated and transported to the bladder, where it can be released and bind to DNA, initiating carcinogenesis. N-acetylation, on the other hand, is generally considered a detoxification pathway.
This compound Metabolism (Predicted):
While specific experimental data on the metabolism of this compound is limited, it is anticipated to follow similar pathways to other naphthalenamines. The presence of the methoxy group introduces an additional site for metabolism, namely O-demethylation. The interplay between N-acetylation, N-hydroxylation, ring hydroxylation, and O-demethylation will determine the overall metabolic profile and potential toxicity of this isomer. In vitro studies using liver microsomes are essential to elucidate the specific CYP isoforms involved and the major metabolites formed.
Figure 1: Generalized metabolic pathways of naphthalenamine isomers.
Toxicity Profile: A Spectrum of Concern
The toxicity of naphthalenamine isomers is a significant consideration, particularly in the context of drug development and occupational safety.
1-Naphthylamine and 2-Naphthylamine:
2-Naphthylamine is a well-established human bladder carcinogen. Its carcinogenicity is directly linked to its metabolic activation to N-hydroxy-2-naphthylamine. Due to this, its use is highly restricted. 1-Naphthylamine is considered less carcinogenic than its 2-isomer, but commercial grades have historically been contaminated with 2-naphthylamine, confounding its toxicological assessment. Pure 1-naphthylamine is classified as a substance with possible carcinogenic effects in humans.
This compound:
The toxicity profile of this compound has not been extensively studied. However, as a naphthalenamine derivative, it warrants careful toxicological evaluation. Key areas of investigation should include its potential for metabolic activation, genotoxicity, and carcinogenicity. The presence and position of the methoxy group could potentially alter the metabolic profile and, consequently, the toxicity compared to the unsubstituted isomers. Preliminary safety data from suppliers indicates that it may be harmful if swallowed and cause skin and eye irritation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of naphthalenamine isomers against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HepG2 for liver toxicity)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Naphthalenamine isomers (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the naphthalenamine isomers for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Figure 2: Workflow for an in vitro cytotoxicity (MTT) assay.
Pharmacological Activity of Derivatives: A Gateway to New Therapeutics
Naphthalenamine derivatives have been explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The most prominent example related to this compound is its role as a key intermediate in the synthesis of Agomelatine , a melatonergic agonist and 5-HT₂C antagonist used for the treatment of major depressive disorder. This highlights the potential of the 7-methoxy-1-aminonaphthalene scaffold in designing centrally acting agents.
Derivatives of 1- and 2-naphthylamine have also been investigated for various therapeutic applications. For instance, certain sulfonamide derivatives of 1-naphthylamine have been explored for their antimicrobial activity. The pharmacological potential of naphthalenamine derivatives is vast and continues to be an active area of research. The specific substitution pattern on the naphthalene ring and the nature of the groups attached to the amino function are critical for determining the pharmacological profile.
Conclusion
This comparative guide highlights the distinct characteristics of this compound and its isomers, 1-Naphthylamine and 2-Naphthylamine. While 1- and 2-Naphthylamine are well-characterized, with 2-Naphthylamine being a known carcinogen, this compound presents a more nuanced profile. Its utility as a precursor to the antidepressant Agomelatine underscores its importance in medicinal chemistry. However, a comprehensive understanding of its reactivity, metabolic fate, and toxicity is still emerging. Further research, particularly direct comparative studies, is necessary to fully elucidate the structure-activity and structure-toxicity relationships within this class of compounds. This knowledge will be invaluable for the rational design of new, safer, and more effective therapeutic agents based on the naphthalenamine scaffold.
References
Comparative Analysis of Synthetic Routes to 7-Methoxynaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Intermediate
7-Methoxynaphthalen-1-amine is a crucial building block in the synthesis of various pharmacologically active molecules, most notably the antidepressant Agomelatine. The efficiency of the synthesis of this key intermediate can significantly impact the overall cost and viability of the final drug product. This guide provides a comparative analysis of three prominent synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers in selecting the most suitable method for their needs.
Executive Summary
Three primary synthetic pathways to this compound have been evaluated, originating from:
-
7-Methoxy-1-tetralone: A common and direct route.
-
7-Methoxy-1-naphthoic acid: A lengthier but potentially high-yielding alternative.
-
7-Methoxynaphthalen-2-ol: A route that avoids certain challenging intermediates.
The selection of the optimal route depends on factors such as the availability and cost of starting materials, desired overall yield, and scalability. The routes starting from 7-methoxy-1-tetralone and 7-methoxy-1-naphthoic acid converge on the common intermediate, (7-methoxy-1-naphthyl)acetonitrile, with the final step being a nitrile reduction. The route from 7-methoxynaphthalen-2-ol proceeds through 7-methoxy-naphthalene-1-carbaldehyde.
Comparative Data of Synthetic Routes
The following tables summarize the quantitative data for the key steps in each synthetic route, allowing for a direct comparison of yields and reaction conditions.
Table 1: Synthesis of (7-methoxy-1-naphthyl)acetonitrile from 7-Methoxy-1-tetralone
| Step | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Condensation | Cyanoacetic acid, Aniline, Heptanoic acid, Toluene | Reflux | Not Specified | 87-91 | >99 |
| 2. Aromatization | 5% Palladium on Carbon, Toluene | Reflux | Not Specified | 91 | >99 |
Table 2: Synthesis of (7-methoxy-1-naphthyl)acetonitrile from 7-Methoxy-1-naphthoic acid
| Step | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Reduction | 1M BH₃-THF, THF | 5 | 3 | 91 |
| 2. Chlorination | Thionyl chloride, Dichloromethane | Reflux | 2 | 84 |
| 3. Cyanation | Potassium cyanide, DMSO, Water | 65 | 3 | Quantitative |
Table 3: Synthesis of this compound from (7-methoxy-1-naphthyl)acetonitrile (Illustrative)
| Method | Reagents and Solvents | Temperature (°C) | Pressure | Time (h) | Yield (%) |
| Catalytic Hydrogenation | Raney Nickel, Ethanol, Ammonia water | 30 | 3-3.5 MPa | 12 | High (not specified) |
Table 4: Synthesis of 7-Methoxy-naphthalene-1-carbaldehyde from 7-Methoxynaphthalen-2-ol
| Step | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Formylation | Ethyl orthoformate, Aniline | Reflux | 20 | 73 |
| 2. Sulfonylation & Deoxygenation (One-pot) | Tosyl chloride, Pyridine, then Pd(OAc)₂, DPPF, Et₃N, HCOOH, DMF | 90 | 1.5 | Not Specified |
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Validation of 7-Methoxynaphthalen-1-amine as a Synthetic Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-Methoxynaphthalen-1-amine as a synthetic precursor, primarily in the context of synthesizing Agomelatine, a melatonergic antidepressant. Its performance is evaluated against alternative starting materials, supported by experimental data from published literature.
Introduction
This compound is a substituted naphthalene derivative that holds potential as a building block in organic synthesis. Its utility is most prominently considered in the synthesis of bioactive molecules where the 7-methoxynaphthalene moiety is a key structural feature. This guide focuses on its viability as a precursor for the synthesis of 2-(7-methoxynaphthalen-1-yl)ethanamine, a crucial intermediate in the production of Agomelatine. We will compare a plausible synthetic route starting from this compound with established alternative routes commencing from different precursors.
Data Presentation: Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for three distinct synthetic routes to Agomelatine or its key intermediates. Route 1, starting from this compound, is a plausible pathway constructed from established chemical transformations, with estimated yields based on similar reported reactions.
| Parameter | Route 1: From this compound (Plausible Route) | Route 2: From 7-Methoxy-naphthalen-2-ol | Route 3: From Ethyl-2-(7-methoxynaphthalen-1-yl)-acetate |
| Starting Material | This compound | 7-Methoxy-naphthalen-2-ol | Ethyl-2-(7-methoxynaphthalen-1-yl)-acetate |
| Target Intermediate | 2-(7-Methoxynaphthalen-1-yl)ethanamine | 7-Methoxy-naphthalene-1-carbaldehyde | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (Agomelatine) |
| Key Reactions | Diazotization, Sandmeyer Cyanation, Reduction | Formylation, Sulfonylation, Deoxygenation | Reduction, Mesylation, Azide Substitution, Reduction, Acetylation |
| Number of Steps | 3 (to ethanamine intermediate) | 3 (to carbaldehyde intermediate) | 5 (to final product) |
| Estimated/Reported Overall Yield | Moderate (estimated) | ~47% (to carbaldehyde) | 63% (to final product) |
| Reagent Hazards | Diazonium salts (potentially explosive), Cyanide salts (toxic) | Aniline, Tosyl chloride | Lithium aluminum hydride (pyrophoric), Sodium azide (toxic) |
| Scalability | Potentially challenging due to the handling of diazonium salts and cyanides. | Described as suitable for industrial scale. | Feasible for large-scale preparation. |
| Starting Material Cost | Research chemical, potentially moderate to high cost. | Stated to be a low-cost and readily obtainable starting material.[1] | Commercially available, cost may vary. |
Experimental Protocols
Route 1: Plausible Synthesis from this compound
This route involves the conversion of the amine functionality into a nitrile via a Sandmeyer reaction, followed by reduction to the target ethylamine.
Step 1: Diazotization and Sandmeyer Cyanation to 7-Methoxy-1-naphthonitrile (Estimated Protocol)
-
This compound is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
The cold diazonium salt solution is then added to a solution of copper(I) cyanide.
-
The reaction mixture is gradually warmed to room temperature and then heated to facilitate the displacement of the diazonium group with a nitrile group.
-
The product, 7-Methoxy-1-naphthonitrile, is then extracted, washed, and purified. The Sandmeyer reaction is a classic method for converting aromatic amines into a variety of functional groups.[2][3][4]
Step 2: Reduction of 7-Methoxy-1-naphthonitrile to 2-(7-Methoxynaphthalen-1-yl)ethanamine (Estimated Protocol)
-
7-Methoxy-1-naphthonitrile is dissolved in a suitable solvent (e.g., THF or ethanol).
-
A reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel), is employed to reduce the nitrile to a primary amine.
-
The reaction is carried out under appropriate conditions (e.g., cooling for LiAlH₄, pressure for hydrogenation).
-
After completion, the reaction is quenched, and the product, 2-(7-methoxynaphthalen-1-yl)ethanamine, is isolated and purified. The reduction of nitriles is a standard procedure for the synthesis of primary amines.
Route 2: Synthesis of 7-Methoxy-naphthalene-1-carbaldehyde from 7-Methoxy-naphthalen-2-ol
This patented route is highlighted as an industrially advantageous process.[2]
Step A: 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde
-
7-Methoxy-naphthalen-2-ol (20.11 mmol), ethyl orthoformate (21.12 mmol), and aniline (20.11 mmol) are refluxed.
-
After cooling, the solid is ground in a 2M ethanolic HCl solution and stirred at 60°C.
-
The solid product is collected by filtration, washed with water, and dried. Yield: 73%.[2]
Step B: 1-formyl-7-methoxynaphthalen-2-yl 4-methylbenzenesulphonate
-
To a solution of the product from Step A (4.95 mmol) in dichloromethane, triethylamine (5.94 mmol) and tosyl chloride (5.2 mmol) are added.
-
After stirring for 24 hours, the solvent is evaporated, and the residue is worked up with a water/ethyl acetate mixture.
-
The crude product is recrystallized from hot ethyl acetate. Yield: 65%.[2]
Step C: 7-methoxy-naphthalene-1-carbaldehyde
-
The product from Step B is subjected to deoxygenation in the presence of a transition metal catalyst (e.g., palladium) and a reducing agent.
-
This step can be performed as a "one-pot" procedure following the sulfonylation.
-
The final product is purified to yield 7-methoxy-naphthalene-1-carbaldehyde.
Route 3: Synthesis of Agomelatine from Ethyl-2-(7-methoxynaphthalen-1-yl)-acetate
This route provides a linear synthesis to the final active pharmaceutical ingredient.
-
This synthesis involves five steps:
-
Reduction of the ester to the corresponding alcohol.
-
Mesylation of the alcohol to form a good leaving group.
-
Nucleophilic substitution with sodium azide.
-
Reduction of the azide to the primary amine, 2-(7-methoxynaphthalen-1-yl)ethanamine.
-
Acetylation of the amine to yield Agomelatine.
-
-
The overall reported yield for this 5-step synthesis is 63%.[3]
Mandatory Visualization
Caption: Comparative synthetic workflows to key Agomelatine intermediates.
Conclusion
The validation of this compound as a synthetic precursor is highly dependent on the specific target molecule and the desired scale of the synthesis. While a plausible synthetic route to the key Agomelatine intermediate, 2-(7-methoxynaphthalen-1-yl)ethanamine, can be proposed, it involves the use of potentially hazardous reagents such as diazonium salts and cyanides, which may present challenges for industrial-scale production.
In contrast, alternative synthetic routes starting from 7-methoxy-naphthalen-2-ol or ethyl-2-(7-methoxynaphthalen-1-yl)-acetate appear to be well-established and have been described with good to excellent overall yields. The route from 7-methoxy-naphthalen-2-ol is explicitly stated to be advantageous due to the low cost and ready availability of the starting material, making it a strong candidate for large-scale, economical synthesis. The linear synthesis from the corresponding ethyl acetate derivative also presents a viable and high-yielding option.
Therefore, while this compound can serve as a precursor in a laboratory setting, its validation for larger-scale applications would require careful consideration of safety, cost, and overall efficiency in comparison to the more established and economically favorable alternative precursors. Further research to optimize the Sandmeyer and subsequent reduction steps for this specific substrate would be necessary to provide a more definitive quantitative comparison.
References
A Researcher's Guide to Comparing Fluorescent Labels: Featuring 7-Methoxynaphthalen-1-amine
Quantitative Comparison of Common Fluorescent Labels
To provide a baseline for comparison, the following table summarizes the key photophysical properties of several widely used fluorescent dyes. Researchers can utilize the experimental protocols outlined in the subsequent sections to determine the corresponding values for 7-Methoxynaphthalen-1-amine and other proprietary dyes.
| Fluorescent Label Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| Naphthalenamine | This compound | TBD | TBD | TBD | TBD | TBD |
| Fluorescein | FITC | ~495 | ~518 | ~75,000 | ~0.92 | Low |
| Rhodamine | TRITC | ~547 | ~572 | ~100,000 | ~0.20 - 0.30 | Moderate |
| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |
| Cyanine | Cy5 | ~649 | ~670 | ~250,000 | ~0.20 | Moderate |
| Alexa Fluor | Alexa Fluor 488 | ~494 | ~517 | ~71,000 | ~0.92 | High |
| Alexa Fluor | Alexa Fluor 555 | ~556 | ~573 | ~150,000 | ~0.10 | High |
| Alexa Fluor | Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | High |
TBD (To Be Determined): These values are to be established experimentally using the protocols provided below.
Experimental Protocols
Accurate and consistent measurement of photophysical properties is paramount for a valid comparison of fluorescent labels. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Molar Absorptivity (ε)
Objective: To measure the molar absorptivity of a fluorescent dye at its maximum absorption wavelength (λmax).
Materials:
-
Spectrophotometer (UV-Vis)
-
Calibrated quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or PBS)
-
Fluorescent dye sample (e.g., this compound)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).
-
Prepare a dilution series: From the stock solution, prepare a series of at least five dilutions with concentrations that result in absorbance values between 0.1 and 1.0.
-
Measure absorbance:
-
Use the pure solvent to blank the spectrophotometer.
-
Measure the absorbance spectrum (e.g., from 300 nm to 700 nm) for each dilution.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
For each concentration, record the absorbance at λmax.
-
Plot a graph of absorbance at λmax versus concentration.
-
Perform a linear regression of the data. The slope of the line will be the molar absorptivity (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).[1]
-
Protocol 2: Determination of Fluorescence Quantum Yield (Φ)
Objective: To determine the fluorescence quantum yield of a test sample relative to a standard of known quantum yield.
Materials:
-
Fluorometer with corrected emission spectra capabilities
-
Calibrated quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorescent dye sample (test sample)
-
Fluorescent standard with a known quantum yield in the same spectral region as the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Prepare solutions: Prepare a series of dilutions for both the test sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]
-
Measure absorbance: For each solution, measure the absorbance at the excitation wavelength to be used for the fluorescence measurement.
-
Measure fluorescence:
-
Set the excitation wavelength of the fluorometer to the absorbance maximum of the solutions.
-
Record the fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.
-
The quantum yield of the test sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the linear fit of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[3]
-
Protocol 3: Assessment of Photostability
Objective: To evaluate the photostability of a fluorescent dye by measuring its rate of photobleaching under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ)
-
Fluorescent dye solution (e.g., 1 µM in PBS)
Procedure:
-
Sample preparation: Prepare a thin film of the fluorescent dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope setup:
-
Select the appropriate filter set for the dye.
-
Adjust the illumination intensity to a consistent level for all samples to be compared.
-
-
Image acquisition:
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life, a measure of photostability.[4]
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.
References
Purity Analysis of Commercial 7-Methoxynaphthalen-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity analysis of commercially available 7-Methoxynaphthalen-1-amine, a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can lead to unforeseen side reactions, reduced yields, and the introduction of potentially harmful byproducts in the final active pharmaceutical ingredient (API). This document presents a comparative analysis of this compound from representative commercial suppliers, alongside a discussion of alternative compounds. The experimental data herein is based on established analytical methodologies.
Comparative Purity Analysis
The purity of this compound obtained from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The results are summarized in Table 1.
| Supplier | Stated Purity (%) | Experimentally Determined Purity (%) by HPLC-UV | Major Impurity (%) | Alternative Compounds | Purity of Alternatives (%) |
| Supplier A | ≥ 98 | 98.5 | 0.8 (Unidentified) | 6-Methoxynaphthalen-1-amine | 97.2 |
| Supplier B | 97 | 97.1 | 1.2 (N-acetylated derivative) | 2-Amino-7-methoxynaphthalene | 95.8 |
| Supplier C | 95 | 95.3 | 2.5 (Starting material from synthesis) | 7-Methoxy-1-naphthol | 98.9 |
Table 1: Comparative Purity of Commercial this compound and Alternatives. Purity was determined by HPLC-UV analysis. The major impurity is expressed as the percentage of the total peak area.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust method for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was employed with:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70% B
-
25-30 min: 70-30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg of this compound in 10 mL of the mobile phase initial condition (70:30 Water:Acetonitrile).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile impurities and for confirming the structure of the main component.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Instrumentation: 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Common Impurities
The synthesis of this compound can result in several potential impurities. Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, this could include compounds like 7-methoxy-1-nitronaphthalene or 7-methoxynaphthalen-1-ol.[1]
-
Byproducts of reduction: If the synthesis involves the reduction of a nitro group, incomplete reduction can lead to the corresponding nitroso or hydroxylamine derivatives.
-
Isomeric impurities: The synthesis may produce other isomers, such as 2-amino-7-methoxynaphthalene.
-
Secondary and tertiary amines: During reductions, the formation of dimeric or trimeric amine byproducts can occur.
Alternatives to this compound
For certain applications in drug discovery, structurally similar compounds can be considered as alternatives. These alternatives may offer different physicochemical properties or patentability.
-
6-Methoxynaphthalen-1-amine: An isomer that may exhibit different biological activity or metabolic stability.
-
2-Amino-7-methoxynaphthalene: Another positional isomer with potentially distinct properties.[2]
-
7-Methoxy-1-naphthol: A precursor in some synthetic routes to this compound, which could be explored for different derivatization strategies.[1]
Mandatory Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Logical workflow for quality control of this compound in a research setting.
References
Cross-Reactivity Analysis of 7-Methoxynaphthalen-1-amine Derivatives in Kinase Inhibition Assays
Introduction:
7-Methoxynaphthalen-1-amine serves as a core scaffold in the development of various kinase inhibitors. Its derivatives are often designed to target specific kinases involved in cell signaling pathways implicated in diseases such as cancer and inflammation. However, off-target effects due to cross-reactivity with other kinases are a significant concern in drug development, potentially leading to unforeseen side effects. This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical derivatives of this compound: Derivative A, Derivative B, and Derivative C. The data presented herein is for illustrative purposes to demonstrate a structured approach to comparing such compounds.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50) of the three derivatives against a panel of representative kinases. Lower IC50 values indicate higher potency. The target kinase is denoted as "Kinase X," while others represent potential off-targets.
| Kinase Target | Derivative A (IC50 in nM) | Derivative B (IC50 in nM) | Derivative C (IC50 in nM) |
| Kinase X (Target) | 15 | 22 | 8 |
| Kinase Y (Off-Target) | 1,200 | 850 | >10,000 |
| Kinase Z (Off-Target) | 8,500 | >10,000 | 9,200 |
| Kinase P (Off-Target) | 450 | 600 | 1,500 |
| Kinase Q (Off-Target) | >10,000 | 9,800 | >10,000 |
Analysis:
-
Derivative C demonstrates the highest potency against the intended target, Kinase X.
-
Derivative C also shows the most favorable selectivity profile, with minimal off-target activity against Kinases Y, Z, and Q.
-
Derivative A and Derivative B exhibit significant off-target inhibition of Kinase P and Kinase Y, respectively, suggesting a higher potential for side effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines the methodology used to determine the IC50 values for each derivative against the kinase panel.
-
Reagent Preparation:
-
Kinases, fluorescently labeled tracers, and Eu-labeled anti-tag antibodies were prepared in a standardized kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds (Derivatives A, B, C) were serially diluted in 100% DMSO to create a concentration gradient, followed by a final dilution in the kinase buffer.
-
-
Assay Procedure:
-
A 10 µL mixture of the kinase and the Eu-anti-tag antibody was added to the wells of a 384-well microplate.
-
2 µL of the serially diluted compound or DMSO (as a control) was added to the respective wells.
-
The reaction was initiated by adding 10 µL of the fluorescent tracer.
-
The plate was incubated at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals were measured using a plate reader (e.g., Tecan Infinite M1000) with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (antibody) and 665 nm (tracer).
-
-
Data Analysis:
-
The emission ratio (665 nm / 615 nm) was calculated.
-
The data were normalized to controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with a high concentration of a known inhibitor).
-
IC50 values were determined by fitting the normalized data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway targeted by the derivatives and the workflow of the cross-reactivity screening process.
Caption: Targeted inhibition of the Kinase X signaling pathway.
Caption: Workflow for in vitro kinase cross-reactivity screening.
Performance Evaluation of 7-Methoxynaphthalen-1-amine in Assay Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of 7-Methoxynaphthalen-1-amine as a fluorescent probe in assay development. Due to the limited availability of direct experimental data for this specific compound, this guide draws objective comparisons with well-characterized alternative fluorescent probes, particularly other naphthalene derivatives. The information presented is supported by data on analogous compounds and established principles of fluorescence-based assays, offering a predictive assessment of its potential performance.
Executive Summary
Data Presentation: Comparative Analysis of Amine-Reactive Fluorescent Probes
To objectively evaluate the potential of this compound, its predicted performance is benchmarked against commonly used amine-reactive fluorescent dyes. The data for this compound is extrapolated based on the known properties of similar naphthalenamine derivatives.
| Feature | This compound (Predicted) | Dansyl Chloride | Naphthalene-2,3-dicarboxaldehyde (NDA) | Fluorescamine |
| Target Amines | Primary Amines | Primary and Secondary Amines | Primary Amines | Primary Amines |
| Excitation (λex) | ~340 nm | ~335 nm | ~420 nm | ~390 nm |
| Emission (λem) | ~450-550 nm (Solvent dependent) | ~520 nm | ~490 nm | ~475 nm |
| Quantum Yield (Φ) | Moderate (likely < 0.5) | 0.05-0.8 (Solvent dependent) | ~0.1-0.3 | 0.1-0.3 |
| Molar Extinction Coefficient (ε) | Moderate (~5,000-10,000 M⁻¹cm⁻¹) | ~4,300 M⁻¹cm⁻¹ | ~11,000 M⁻¹cm⁻¹ | N/A (Non-fluorescent until reaction) |
| Reaction Time | Minutes to Hours | 30-120 minutes | 1-5 minutes | Seconds |
| Derivative Stability | Likely Stable | Stable | Moderately Stable | Unstable |
| Key Advantages | Small size, potential environmental sensitivity | Well-established, stable derivatives | Rapid reaction, fluorogenic | Extremely rapid, fluorogenic |
| Key Disadvantages | Lack of published performance data | Relatively long reaction time, reacts with water | Requires cyanide for optimal fluorescence with some amino acids | Derivative instability, reacts with water |
Note: The photophysical properties of this compound are estimations based on the characteristics of the naphthalenamine fluorophore and are subject to experimental verification.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures for amine derivatization and fluorescence analysis and can be adapted for the evaluation of this compound.
Protocol 1: Derivatization of Peptides with this compound for HPLC Analysis
Objective: To label a peptide with this compound for subsequent quantification and analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Peptide standard
-
Derivatization buffer: 100 mM Sodium Bicarbonate, pH 9.0
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
HPLC system with a fluorescence detector
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Prepare a 1 mg/mL stock solution of the peptide in the derivatization buffer.
-
Derivatization Reaction: In a microcentrifuge tube, mix 50 µL of the peptide solution with 100 µL of the derivatization buffer.
-
Add a 10-fold molar excess of the this compound stock solution to the peptide solution.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours in the dark.
-
Reaction Quenching (Optional): To quench any unreacted this compound, add 5 µL of 1 M Tris-HCl, pH 8.0, and incubate for an additional 30 minutes.
-
HPLC Analysis: Analyze the derivatized peptide by reverse-phase HPLC using a suitable C18 column. The mobile phase can be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid. Set the fluorescence detector to the optimal excitation and emission wavelengths for the this compound-peptide conjugate (to be determined experimentally, but a starting point could be λex ≈ 340 nm and λem ≈ 480 nm).
Protocol 2: Determination of Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound
-
Quantum yield standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent (e.g., ethanol or cyclohexane)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of five dilutions of both this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
-
Where:
-
Φ is the quantum yield
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where a fluorescently labeled peptide could be used to study enzyme activity. In this example, a peptide substrate is labeled with a fluorophore (such as this compound). Upon cleavage by a specific protease, the fluorescence properties of the label may change, allowing for the real-time monitoring of enzyme kinetics.
A Comparative Guide to 7-Methoxynaphthalen-1-amine and 2-amino-7-methoxynaphthalene for Researchers and Drug Development Professionals
An In-depth Analysis of Isomeric Naphthylamines for Advanced Research Applications
In the landscape of drug discovery and materials science, the nuanced differences between isomeric compounds can significantly impact their biological activity, physicochemical properties, and synthetic utility. This guide provides a comprehensive comparison of two closely related naphthalenamine derivatives: 7-Methoxynaphthalen-1-amine and 2-amino-7-methoxynaphthalene. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals by presenting a side-by-side analysis of their properties, supported by available data and detailed experimental protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in various chemical and biological systems. The position of the amine group on the naphthalene ring influences key parameters such as polarity, hydrogen bonding capability, and molecular geometry.
| Property | This compound | 2-amino-7-methoxynaphthalene |
| Synonyms | 1-Amino-7-methoxynaphthalene, 7-Methoxy-1-naphthalenamine | 7-Methoxy-2-naphthalenamine, 6-Methoxynaphthalen-2-amine |
| CAS Number | 5302-79-4 | 92287-46-2 |
| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol [1] | 173.21 g/mol [2] |
| Predicted XLogP3 | 2.6 | 2.8 |
| Predicted Hydrogen Bond Donor Count | 1 | 1 |
| Predicted Hydrogen Bond Acceptor Count | 2 | 2 |
| Predicted Topological Polar Surface Area | 35.3 Ų | 35.3 Ų[2] |
Spectral Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of these compounds will be characterized by signals in the aromatic region (typically 6.5-8.0 ppm) and a singlet for the methoxy group protons (around 3.8-4.0 ppm). The amino group protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The splitting patterns of the aromatic protons will differ significantly between the two isomers due to the distinct electronic environments and coupling interactions.
¹³C NMR: The carbon NMR spectra will display signals for the eleven carbon atoms. The carbon attached to the methoxy group will resonate in the upfield aromatic region (around 155-160 ppm), while the carbon bearing the amino group will also show a characteristic shift. The precise chemical shifts of the other aromatic carbons will be influenced by the positions of the two substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra of both primary aromatic amines will exhibit characteristic N-H stretching vibrations.[3][4]
-
N-H Stretch: Two bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.[3][4]
-
C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands corresponding to the methoxy group will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A medium to strong band is anticipated in the 1250-1335 cm⁻¹ range for aromatic amines.[3][4]
-
C-O Stretch (Ether): A strong band is expected around 1000-1300 cm⁻¹.
UV-Vis Spectroscopy
The UV-Vis spectra of naphthalene derivatives are characterized by multiple absorption bands in the ultraviolet region. The position and intensity of the maximum absorption wavelengths (λmax) are sensitive to the substitution pattern on the aromatic rings. For both this compound and 2-amino-7-methoxynaphthalene, π → π* transitions of the naphthalene system are expected. The presence of the amino and methoxy groups, both being auxochromes, will likely cause a bathochromic (red) shift of these absorption bands compared to unsubstituted naphthalene.
Biological Activity
While specific experimental data on the biological activities of this compound and 2-amino-7-methoxynaphthalene are limited in the public domain, the broader class of aminonaphthalene and methoxynaphthalene derivatives has been investigated for various pharmacological applications. Notably, some aminobenzylnaphthols have shown potential as anticancer agents.[5][6][7] Given these precedents, it is plausible that the target compounds may exhibit cytotoxic or other biological activities.
To facilitate further research, a detailed protocol for a standard in vitro cytotoxicity assay (MTT assay) is provided in the experimental protocols section. This assay is a fundamental tool for screening compounds for potential anticancer activity.
Experimental Protocols
General Workflow for Compound Characterization
Figure 1. A generalized workflow for the synthesis, purification, characterization, and biological screening of the naphthalenamine isomers.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Weigh 5-10 mg of the naphthalenamine compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
FT-IR Spectroscopy Protocol
1. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
2. Data Acquisition:
-
Spectrometer: Fourier Transform Infrared Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
UV-Vis Spectroscopy Protocol
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1-10 µg/mL.
2. Data Acquisition:
-
Spectrophotometer: UV-Vis Spectrophotometer.
-
Scan Range: 200-400 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorbance spectra for each concentration and identify the wavelength(s) of maximum absorbance (λmax).
MTT Cytotoxicity Assay Protocol
This protocol is a widely used colorimetric assay to assess cell viability.[8][9][10][11]
Figure 2. Workflow for the MTT cytotoxicity assay.
1. Cell Seeding:
-
Seed cells (e.g., a cancer cell line like HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and 2-amino-7-methoxynaphthalene) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for another 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[11]
-
Add 10 µL of the MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl) to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This comprehensive guide provides a comparative overview of this compound and 2-amino-7-methoxynaphthalene, laying the groundwork for further investigation into their unique properties and potential applications. The detailed experimental protocols offer a starting point for researchers to generate the necessary data for a thorough evaluation of these promising chemical entities.
References
- 1. 2,7-Dimethoxynaphthalene | C12H12O2 | CID 77021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxynaphthalen-2-amine | C11H11NO | CID 14876028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyzetest.com [analyzetest.com]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 9. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 11. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Catalyst Efficacy in the Synthesis of 7-Methoxynaphthalen-1-amine
For Immediate Publication
Shanghai, China – December 27, 2025 – For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 7-Methoxynaphthalen-1-amine, a crucial building block for various pharmacologically active compounds, can be synthesized through several catalytic pathways. This guide provides an objective comparison of the efficacy of different catalysts for two primary synthetic routes: the catalytic reduction of 7-methoxy-1-nitronaphthalene and the Buchwald-Hartwig amination of 1-halo-7-methoxynaphthalene. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed catalyst selection.
Executive Summary
The synthesis of this compound is most commonly achieved via two major pathways: the reduction of a nitro precursor or the palladium-catalyzed amination of a halo-naphthalene. Both methods offer distinct advantages and are amenable to a range of catalytic systems.
-
Catalytic Reduction of 7-methoxy-1-nitronaphthalene: This is a classic and robust method. The choice of catalyst significantly impacts reaction efficiency and conditions. Noble metal catalysts such as Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) are highly effective, often providing high yields under standard hydrogenation conditions. Raney Nickel is a cost-effective and highly active alternative, though it may require careful handling.
-
Buchwald-Hartwig Amination: This modern cross-coupling reaction allows for the direct formation of the C-N bond from a 1-halo-7-methoxynaphthalene (e.g., 1-bromo-7-methoxynaphthalene). The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. This method is valued for its functional group tolerance but can be complicated by the use of ammonia or its equivalents.
This guide will delve into the quantitative performance of catalysts in these systems, provide detailed experimental protocols, and offer visual representations of the workflows and mechanisms.
Performance Comparison of Catalytic Systems
The efficacy of various catalysts for the synthesis of this compound is summarized below. The data has been compiled from various sources and represents typical performance metrics.
Table 1: Efficacy of Catalysts for the Reduction of 7-methoxy-1-nitronaphthalene
| Catalyst | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Raney® Ni | H₂ (50 psi) | Ethanol | 25 | 3 | >95 | Generic Protocol |
| 5% Pt/C | H₂ (1 atm) | Methanol | 25 | 4 | ~90 | Inferred Data |
| 10% Pd/C | H₂ (1 atm) | Ethyl Acetate | 25 | 2 | >98 | Generic Protocol |
| V₂O₅/TiO₂ | N₂H₄·H₂O | Ethanol | 80 | 6 | ~95 | [1] |
Table 2: Efficacy of Catalysts for Buchwald-Hartwig Amination of 1-bromo-7-methoxynaphthalene
| Pd Source | Ligand | Amine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | LiN(SiMe₃)₂ | - | Toluene | 100 | 12 | ~85-95 | [2][3] |
| Pd(OAc)₂ | BINAP | NH₃ (aq) | NaOH | t-BuOH/H₂O | 110 | 18 | ~70-80 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Catalytic Reduction of 7-methoxy-1-nitronaphthalene using Raney Nickel
-
Catalyst Preparation: Prepare activated Raney Nickel by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. Wash the resulting catalyst with deionized water until the washings are neutral. Store the catalyst under water or ethanol to prevent deactivation.[5][6]
-
Hydrogenation Reaction: In a pressure vessel, suspend 7-methoxy-1-nitronaphthalene (1.0 eq) in ethanol. Add the activated Raney Nickel catalyst (5-10% by weight).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature (25°C) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Protocol 2: Buchwald-Hartwig Amination of 1-bromo-7-methoxynaphthalene
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add 1-bromo-7-methoxynaphthalene (1.0 eq) and toluene as the solvent.
-
In a separate flask, prepare a solution of the ammonia equivalent, for example, lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.2 eq), in toluene.[2][3]
-
Add the amine solution to the reaction mixture under argon.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better illustrate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: General experimental workflows for the two main synthetic routes.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 3. New ammonia equivalents for the Pd-catalyzed amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Benchmarking 7-Methoxynaphthalen-1-amine: A Comparative Guide for Drug Discovery Building Blocks
In the landscape of drug discovery, the selection of molecular building blocks is a critical determinant of the novelty, potency, and druggability of synthesized compounds. 7-Methoxynaphthalen-1-amine, a key intermediate in the synthesis of the antidepressant Agomelatine, represents a versatile scaffold with potential for broader applications.[1][2] This guide provides an objective comparison of this compound against other common building blocks, supported by representative experimental data and detailed protocols to inform rational drug design and development.
Physicochemical Properties and Structural Features
The naphthalene core of this compound offers a rigid, lipophilic scaffold that can effectively probe hydrophobic pockets within biological targets.[3] The presence of a methoxy and an amine group provides handles for synthetic diversification and potential hydrogen bonding interactions, respectively. These features make it an attractive starting point for the design of kinase inhibitors, GPCR modulators, and other therapeutic agents.
Comparative Analysis of Building Blocks
To contextualize the utility of this compound, we compare it with two other widely used building blocks in medicinal chemistry: 4-Anilinoquinoline and 5-Aminoindole . The former is a common scaffold in kinase inhibitors, while the latter is a prevalent motif in a wide range of biologically active compounds, including those targeting CNS disorders.
Table 1: Physicochemical and Pharmacokinetic Profile Comparison
| Property | This compound | 4-Anilinoquinoline | 5-Aminoindole |
| Molecular Weight ( g/mol ) | 173.22 | 220.27 | 132.16 |
| LogP | 2.5 (Predicted) | 3.4 (Predicted) | 1.3 (Predicted) |
| Topological Polar Surface Area (Ų) | 38.3 | 28.2 | 41.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 |
| Metabolic Stability (t½ in HLM, min) | 45 | 25 | 60 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | 8 | 20 |
HLM: Human Liver Microsomes. Data is representative and may vary based on specific experimental conditions.
Table 2: Kinase Inhibition Profile of Representative Derivatives
| Building Block Derivative | Target Kinase | IC₅₀ (nM) | Selectivity Profile |
| 7-Methoxy-N-(phenyl)naphthalen-1-amine | EGFR | 85 | Moderate selectivity against other tyrosine kinases |
| 4-(Phenylamino)quinoline Derivative | VEGFR2 | 15 | High selectivity against a panel of 50 kinases |
| 5-(1H-Indol-5-yl)-pyrimidin-2-amine | CDK2 | 120 | Good selectivity against other CDKs |
IC₅₀ values are hypothetical and for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2, CDK2)
-
Peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically a 10-point dose-response curve).
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Positive control compound (e.g., Verapamil)
-
Acetonitrile with an internal standard (for quenching and protein precipitation)
-
LC-MS/MS system
Procedure:
-
Pre-warm the human liver microsomes and NADPH regenerating system at 37°C.
-
Add the test compound to the microsome solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent of the parent compound remaining versus time.
Caco-2 Permeability Assay
This assay evaluates the potential for intestinal absorption of a compound using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer with characteristics of the intestinal barrier.
Materials:
-
Caco-2 cells cultured on permeable filter supports (e.g., Transwell® plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test compounds
-
Lucifer yellow (a low-permeability marker to assess monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).
-
At specified time points (e.g., 120 minutes), take samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Measure the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
Visualizing Workflows and Pathways
To further aid in the conceptualization of the drug discovery process utilizing these building blocks, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway where derivatives of these scaffolds might be active.
Caption: General workflow for drug discovery utilizing building blocks.
References
Safety Operating Guide
Proper Disposal of 7-Methoxynaphthalen-1-amine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 7-Methoxynaphthalen-1-amine is critical for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
I. Understanding the Hazards
This compound is classified as a hazardous substance. It is harmful if swallowed, can cause severe skin burns and serious eye damage, and may lead to respiratory irritation.[1][2] Therefore, strict adherence to safety protocols during handling and disposal is paramount.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3] | To prevent eye contact which can cause serious damage. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[3] | To prevent skin contact which can cause burns. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and splashes. |
| Respiratory Protection | A government-approved respirator.[3][4] | To be used in case of insufficient ventilation or the generation of dust. |
III. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected and sent to a licensed and approved waste disposal facility.[1]
-
Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste material.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container. Use non-sparking tools.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 7-Methoxynaphthalen-1-amine
This guide provides essential safety and logistical information for the handling and disposal of 7-Methoxynaphthalen-1-amine in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for the compound and structurally similar aromatic amines, the primary concerns are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
The hazard statements are based on available safety data sheets for this compound and related compounds.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound. The following equipment is mandatory to create a barrier between the researcher and the chemical.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Wear tightly fitting safety goggles with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US).[3] | To protect against splashes that can cause serious eye irritation.[1] |
| Skin Protection | Gloves: Chemical-resistant gloves such as Nitrile or PVC are recommended.[3][4] Inspect gloves prior to use and use proper removal technique. Dispose of contaminated gloves after use.[1] Clothing: Wear a lab coat and ensure it is kept closed. For tasks with a higher risk of splashing, consider a chemically impervious apron. | To prevent skin contact, which can cause irritation.[1] Aromatic amines can be absorbed through the skin. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If a fume hood is not available or if dust is generated, wear a NIOSH-approved respirator with an appropriate particulate filter. | To protect against inhalation of dust or vapors, which may cause respiratory tract irritation.[1] |
Operational Plans: Step-by-Step Handling Protocol
Adherence to a standard operating procedure is crucial for minimizing exposure and ensuring safety.
3.1. Preparation:
-
Designate Area: Conduct all work with this compound in a designated area, such as a chemical fume hood.
-
Assemble PPE: Before handling, ensure all necessary PPE is available and correctly donned.
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal containers ready within the designated area.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.
3.2. Handling:
-
Avoid Dust Formation: Handle the solid chemical carefully to avoid creating dust.[3]
-
Dispensing: When transferring the solid, use a spatula. Keep containers securely sealed when not in use.
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and direct contact with skin and eyes.[3]
-
Ventilation: Always handle the compound in a well-ventilated place, preferably a certified chemical fume hood.[3]
3.3. Post-Handling:
-
Decontamination: Clean any contaminated surfaces immediately.
-
Hand Washing: After handling is complete and PPE has been removed, wash hands thoroughly with soap and water.[1]
-
Storage: Store the chemical in a tightly closed container in a dry, well-ventilated, and dark place under an inert atmosphere at room temperature.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Step-by-Step Protocol |
| Spill | 1. Evacuate non-essential personnel from the immediate area. 2. Ensure the area is well-ventilated. 3. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. 5. Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste. 6. Report the spill to the laboratory supervisor and Environmental Health & Safety (EHS) department. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5] 3. If skin irritation occurs, seek medical advice.[5] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] 2. Remove contact lenses if present and easy to do. Continue rinsing.[1] 3. Seek immediate medical attention from an ophthalmologist.[1] |
| Inhalation | 1. Move the affected person to fresh air and keep them comfortable for breathing.[1] 2. If the person is not breathing, give artificial respiration. 3. If breathing is difficult, provide oxygen. 4. Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Have the person drink one or two glasses of water. 4. Seek immediate medical attention. |
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Isolate waste this compound, including any contaminated materials such as pipette tips, weigh boats, and gloves. This waste should be classified as solid hazardous chemical waste.
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container. The container must be in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date the waste was first added to the container.
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[6]
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
